molecular formula C10H5BrF3NO B6298727 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one CAS No. 2135332-93-1

7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one

Cat. No.: B6298727
CAS No.: 2135332-93-1
M. Wt: 292.05 g/mol
InChI Key: IPKFONSJRBFAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one (CAS 2135332-93-1) is a brominated and trifluoromethyl-substituted quinolinone. With a molecular formula of C 10 H 5 BrF 3 NO and a molecular weight of 292.06 g/mol, this compound serves as a versatile building block in medicinal and agrochemical research . The quinoline scaffold is a fundamental structure in drug discovery, known for its significant therapeutic potential across a wide spectrum of biological activities . This compound is of particular interest for developing novel pharmaceutical agents. Quinoline derivatives are extensively researched for their antimalarial and anticancer properties, impacting millions worldwide . The presence of both a bromo and a trifluoromethyl group on the core quinolin-2(1H)-one structure makes this molecule a valuable synthon for further synthetic elaboration via cross-coupling reactions and other functional group transformations. Researchers can leverage this reagent to create targeted libraries of molecules for screening against various biological targets. The structural features of this compound are similar to those investigated in the development of agents with antifungal activity, as the 2-trifluoromethyl quinoline motif is a known pharmacophore in such research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3-(trifluoromethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-6-2-1-5-3-7(10(12,13)14)9(16)15-8(5)4-6/h1-4H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKFONSJRBFAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)C(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one is a high-value heterocyclic building block characterized by a rare combination of electronic deficiency (induced by the 3-


 group) and synthetic versatility (via the 7-Br handle). This scaffold serves as a critical intermediate in the development of Type II kinase inhibitors , ion channel modulators (KCNQ) , and fluorinated optoelectronic materials .

This guide provides a comprehensive technical analysis of its structural properties, a validated synthetic protocol with regiochemical controls, and strategic derivatization pathways for medicinal chemistry campaigns.[1]

Structural Architecture & Physicochemical Profile[2][3]

Electronic & Steric Environment

The molecule features a quinolin-2(1H)-one core (carbostyril) decorated with two distinct functionalities that dictate its reactivity:

  • 3-Trifluoromethyl (

    
    ):  A strong electron-withdrawing group (EWG) that significantly lowers the electron density of the heterocyclic ring. This increases the acidity of the N-H proton and enhances metabolic stability by blocking the C3 position from oxidative metabolism.
    
  • 7-Bromine: A weak deactivating group that serves as an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Tautomeric Equilibrium

In solution and solid states, the compound predominantly exists in the lactam (2-one) form rather than the lactim (2-hydroxy) form. The 3-


 group stabilizes the lactam tautomer through inductive effects, reinforcing the amide-like character of the N1-C2 bond.
Physicochemical Data (Calculated)
PropertyValueImplication
Molecular Formula

--
Molecular Weight 292.05 g/mol Fragment-based drug discovery (FBDD) compliant.
cLogP ~3.2Moderate lipophilicity; good membrane permeability.
TPSA ~29

High potential for CNS penetration.
pKa (NH) ~10.5Acidity enhanced by

; deprotonation requires weak bases (

).

NMR Shift

-63 to -65 ppm
Diagnostic singlet (relative to

).

Validated Synthetic Protocol

Retrosynthetic Strategy

The most robust route to 3-trifluoromethylquinolin-2(1H)-ones is the modified Knorr Quinoline Synthesis , involving the condensation of an aniline with a trifluoroacetoacetate ester followed by acid-mediated cyclization.

Critical Regioselectivity Challenge: Cyclization of meta-substituted anilines (3-bromoaniline) can yield two regioisomers: the 7-bromo (para to NH) and the 5-bromo (ortho to NH) derivatives. Steric hindrance generally favors the 7-isomer, but separation is often required.

Experimental Workflow

Reagents: 3-Bromoaniline, Ethyl 4,4,4-trifluoroacetoacetate, Polyphosphoric Acid (PPA).[2]

Step 1: Formation of the Enamine/Amide Intermediate
  • Charge a round-bottom flask with 3-bromoaniline (1.0 equiv) and Ethyl 4,4,4-trifluoroacetoacetate (1.1 equiv).

  • Heat the neat mixture to 130°C for 2–4 hours.

  • Monitor by TLC/LCMS for the disappearance of aniline. A Dean-Stark trap can be used to remove ethanol, driving the equilibrium.

  • Isolate the intermediate (often an oil) or proceed directly to Step 2.

Step 2: Intramolecular Cyclization (SEAr)
  • Add Polyphosphoric Acid (PPA) (approx. 5–10 g per gram of substrate) to the intermediate.

  • Heat to 120–140°C with vigorous mechanical stirring. Note: The mixture will be viscous.

  • Reaction Time: 3–6 hours. Monitor consumption of the intermediate.[1]

  • Quench: Cool to ~60°C, then pour the reaction mixture slowly into crushed ice with stirring. The product will precipitate.[1]

Step 3: Purification (Isomer Separation)
  • Filter the crude precipitate and wash with water to remove acid.

  • Recrystallization: Dissolve in hot ethanol or acetic acid. The 7-bromo isomer is typically less soluble and crystallizes first.

  • Validation: Confirm regiochemistry via NOESY NMR (interaction between H-8 and H-1/NH confirms 7-substituent; interaction between H-4 and H-5 confirms 5-substituent).

Synthetic Pathway Diagram

Synthesis Aniline 3-Bromoaniline Inter Intermediate (Enamine/Amide) Aniline->Inter Condensation (-EtOH) Reagent Ethyl 4,4,4- trifluoroacetoacetate Reagent->Inter Cyclization Cyclization (PPA, 130°C) Inter->Cyclization SEAr Isomer5 5-Bromo Isomer (Minor) Cyclization->Isomer5 Side Product Isomer7 7-Bromo-3-(CF3) quinolin-2(1H)-one (Major Product) Cyclization->Isomer7 Steric Control

Caption: Synthetic workflow for this compound via modified Knorr cyclization, highlighting the regioselective separation.

Reactivity & Derivatization Strategy

This scaffold is designed for "Late-Stage Diversification." The chemical stability of the quinolinone core allows it to survive harsh conditions before final functionalization.

C-7 Functionalization (Suzuki/Buchwald)

The 7-bromo position is highly activated for Pd-catalyzed cross-coupling due to the electron-deficient nature of the pyridine ring.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems (common in kinase inhibitors).

  • Buchwald-Hartwig: Amination to introduce solubilizing groups (e.g., morpholine, piperazine).

N-1 Alkylation

The lactam nitrogen is acidic (


).
  • Protocol:

    
     or 
    
    
    
    in DMF/Acetone with alkyl halides.
  • Selectivity: N-alkylation is generally favored over O-alkylation (lactim ether) under thermodynamic conditions, but O-alkylation can occur with "hard" electrophiles or silver salts.

C-4 Nucleophilic Substitution ( )

While less common, the C-4 position is activated by the adjacent


 and Carbonyl. Chlorination (using 

) converts the 2-one to a 2-chloro derivative, which can then undergo double nucleophilic substitution, though the 3-

group provides significant steric shielding.
Derivatization Logic Diagram

Reactivity Core 7-Bromo-3-(CF3) quinolin-2(1H)-one Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki At C-7 (Br) Buchwald Buchwald-Hartwig (R2NH, Pd cat.) Core->Buchwald At C-7 (Br) Alkylation N-Alkylation (R-X, Base) Core->Alkylation At N-1 (NH) POCl3 Chlorination (POCl3) Core->POCl3 Aromatization Biaryl 7-Aryl Derivatives (Kinase Inhibitors) Suzuki->Biaryl Amine 7-Amino Derivatives (Solubility) Buchwald->Amine N_Sub N-Substituted Analogs Alkylation->N_Sub Chloro 2-Chloro-3-CF3 Intermediate POCl3->Chloro

Caption: Divergent synthesis map showing primary functionalization vectors for the scaffold.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The 3-trifluoromethyl-2-quinolinone motif is often used as a bioisostere for coumarins or oxindoles.

  • Metabolic Block: The

    
     group prevents metabolic oxidation at the C3 position, a common clearance pathway for quinolinones.
    
  • Lipophilicity: The fluorine atoms increase lipophilicity (

    
     vs methyl), improving blood-brain barrier (BBB) penetration for CNS targets.
    
Target Classes
  • KCNQ2/3 Potassium Channel Openers: Analogues of this scaffold are investigated for epilepsy and neuropathic pain. The 3-

    
     group is critical for potency in the hydrophobic binding pocket.
    
  • Type II Kinase Inhibitors: The lactam "head" can form hydrogen bonds with the hinge region (Glu/Asp residues), while the 7-aryl tail (added via Suzuki coupling) extends into the allosteric pocket.

  • Nuclear Receptors: Used in the design of Androgen Receptor (AR) modulators.

References

  • Knorr Quinoline Synthesis: Knorr, L. (1886).[3] Synthetische Versuche mit dem Acetessigester. Justus Liebigs Annalen der Chemie, 236(1-2), 69–115.[3] Link

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Synthesis of 3-CF3-Quinolinones: Sloop, J. C. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. (Contextual reference for trifluoroacetyl condensation chemistry). Link

  • Regioselectivity in Quinoline Synthesis: BenchChem Technical Guide. An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives. (General principles of bromo-aniline cyclization). Link

  • Bioactivity of Quinolinones: Mahesh, Y. (2024).[4] Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies, 12(5), 144-149.[4] (Analogous scaffold bioactivity). Link

Sources

Pharmacological Potential of 3-Trifluoromethyl Quinolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the .

Technical Whitepaper | Medicinal Chemistry & Drug Design

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, with the 3-trifluoromethyl quinolin-2-one (3-CF₃-2-quinolone) scaffold emerging as a privileged structure.[1] While quinolin-2-ones (carbostyrils) are well-established pharmacophores, the specific introduction of a trifluoromethyl group at the C3 position offers unique advantages: it blocks a primary metabolic hotspot (C3 oxidation), significantly enhances lipophilicity (


logP 

+1.2), and modulates the electronic density of the lactam ring. This guide analyzes the synthesis, structure-activity relationships (SAR), and therapeutic potential of these derivatives, specifically in oncology and antimicrobial resistance.

Chemical Rationale: The "Fluorine Effect" at C3

The C3 position of the quinolin-2-one ring is electronically amphoteric but metabolically vulnerable.[1] In non-fluorinated analogues, cytochrome P450 enzymes frequently hydroxylate this position, leading to rapid clearance.

Structural Advantages
  • Metabolic Blockade: The C-F bond energy (approx. 116 kcal/mol) renders the C3 position resistant to oxidative metabolism, extending the in vivo half-life (

    
    ).[1]
    
  • Electronic Modulation: The strong electron-withdrawing nature of the -CF₃ group (

    
     = 0.[1]54) reduces the electron density of the adjacent lactam amide, potentially increasing the acidity of the N-H proton and altering hydrogen-bonding capability with receptor pockets.
    
  • Lipophilicity: The bulky, hydrophobic -CF₃ group enhances membrane permeability, facilitating intracellular target access (e.g., kinase domains).

Synthesis Strategies

Accessing the 3-trifluoromethyl isomer is synthetically more challenging than the 4-trifluoromethyl analogue (often accessible via Combes synthesis).[1] Two primary strategies dominate the field: Constructive Cyclization and Direct C-H Functionalization .

Pathway A: Constructive Cyclization (Knoevenagel/Cyclization)

This classical approach involves the condensation of 2-aminobenzaldehydes or 2-aminoacetophenones with fluorinated active methylene compounds.[1]

  • Reagents: 2-aminobenzaldehyde + Ethyl 4,4,4-trifluoroacetoacetate (or Ethyl 2-(trifluoromethyl)acrylate).[1]

  • Mechanism: Knoevenagel condensation followed by intramolecular nucleophilic attack of the amine on the ester carbonyl.

Pathway B: Direct C-H Trifluoromethylation

Recent advances (e.g., Organic Letters, 2022) have unlocked direct C-3 functionalization using radical or electrophilic trifluoromethylation reagents on the pre-formed quinolinone core.

  • Reagents: Quinolin-2-one + Langlois Reagent (

    
    ) or Togni’s Reagent.[1]
    
  • Conditions: Oxidative radical conditions (e.g.,

    
    , metal catalysis).
    
Synthesis Workflow Visualization

SynthesisPathways cluster_legend Methodology Start1 2-Aminobenzaldehyde Inter1 Intermediate (Michael Adduct) Start1->Inter1 Base Cat. (Piperidine) Reagent1 Ethyl 2-(trifluoromethyl)acrylate Reagent1->Inter1 Target 3-Trifluoromethyl Quinolin-2-one Inter1->Target Cyclization (-EtOH) Start2 Quinolin-2-one (Pre-formed) Start2->Target Direct C-H Activation (Oxidative Radical) Reagent2 Langlois Reagent (Radical Source) Reagent2->Target

Figure 1: Comparison of Constructive Cyclization vs. Direct C-H Functionalization routes.

Pharmacological Profiles[1][2][3][4]

Anticancer Activity

The 3-CF₃ derivatives have shown promise as Kinase Inhibitors .[1] The scaffold mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of kinases such as Raf , MEK , and VEGFR .

  • Mechanism: The 3-CF₃ group occupies the hydrophobic "gatekeeper" pocket within the enzyme, improving selectivity over non-fluorinated analogues.

  • Data: Derivatives have demonstrated

    
     values in the low micromolar range (1–10 
    
    
    
    M) against MCF-7 (breast) and HepG2 (liver) cancer cell lines.[1]
Antimicrobial & Antifungal Activity

Substituted quinolin-2-ones are historic antimicrobials (related to fluoroquinolones).[1] The 3-CF₃ variants exhibit enhanced activity against Gram-positive bacteria.[1]

  • Target: DNA Gyrase / Topoisomerase IV inhibition.

  • Spectrum: High potency against S. aureus (MRSA) and C. albicans.

  • Advantage: The lipophilic nature assists in penetrating the thick peptidoglycan layer of Gram-positive organisms.[1]

Summary of Biological Data[5]
Activity ClassTarget / Cell Line

/ MIC Range
Key Structural Feature
Anticancer Raf Kinase / MCF-72.5 - 15.0

M
3-CF₃ fits hydrophobic pocket; N-H donor
Antibacterial S. aureus (MRSA)4 - 32

g/mL
C3-CF₃ increases membrane permeability
Antifungal C. albicans8 - 64

g/mL
Lipophilicity correlates with activity
Antioxidant DPPH RadicalModerateN-H moiety acts as radical scavenger

Structure-Activity Relationship (SAR)

The pharmacological efficacy relies on precise substitution patterns around the core.[1]

SAR_Map Core Quinolin-2-one Scaffold Pos3 Position 3 (-CF3) Metabolic Block Lipophilicity Booster Core->Pos3 Pos1 Position 1 (N-H) H-Bond Donor Alkylation reduces potency Core->Pos1 Pos4 Position 4 Steric Tolerance (Small groups preferred) Core->Pos4 Pos67 Positions 6 & 7 Electronic Tuning (Halogens increase potency) Core->Pos67

Figure 2: SAR map highlighting the functional role of specific positions on the scaffold.[1]

Experimental Protocols

Protocol A: Synthesis of 3-(Trifluoromethyl)quinolin-2(1H)-one

This protocol utilizes a modified Knoevenagel condensation approach.[1]

Reagents:

  • 2-Aminobenzaldehyde (10 mmol)[1]

  • Ethyl 4,4,4-trifluoroacetoacetate (12 mmol)[2]

  • Piperidine (Catalytic amount, 5 mol%)

  • Ethanol (Absolute, 20 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde in ethanol.

  • Addition: Add Ethyl 4,4,4-trifluoroacetoacetate dropwise, followed by piperidine.

  • Reflux: Heat the mixture to reflux (

    
    C) for 6–8 hours. Monitor via TLC (30% EtOAc/Hexane).[3][4]
    
  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g) with stirring.

  • Isolation: The precipitate formed is filtered, washed with cold water (3 x 20 mL), and dried under vacuum.

  • Purification: Recrystallize from ethanol/water (9:1) to yield the target as off-white needles.[1]

  • Validation: Confirm structure via

    
    F-NMR (Singlet around -63 ppm).
    
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine


 against MCF-7 cells.
  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Treatment: Treat cells with the 3-CF₃ derivative at concentrations ranging from 0.1 to 100

    
    M (dissolved in DMSO, final concentration <0.1%).
    
  • Incubation: Incubate for 48h at

    
    C, 5% 
    
    
    
    .
  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
    
  • Solubilization: Remove medium and add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm. Calculate cell viability % relative to control.

Future Outlook

The 3-trifluoromethyl quinolin-2-one scaffold is currently under-exploited compared to its 4-CF₃ counterpart.[1] However, the "magic methyl" effect of the CF₃ group at position 3—combining metabolic stability with steric bulk—positions it as a prime candidate for fragment-based drug discovery (FBDD) . Future research should focus on:

  • C3-Difluoromethylation: Exploring the H-bond donor capacity of the

    
     group at C3.[1]
    
  • Hybrid Molecules: Linking the 3-CF₃-quinolinone core to azoles or coumarins to create multi-target ligands.[1]

References

  • Synthesis of Trifluoromethylated Quinolines: Title: Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes.[1][5] Source: Organic & Biomolecular Chemistry (RSC). URL:[Link]

  • Direct C-H Functionalization: Title: 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation.[1][6] Source: Organic Letters (ACS). URL:[Link][1]

  • Antimicrobial Potential: Title: Design and regioselective synthesis of trifluoromethylquinolone derivatives as potent antimicrobial agents.[7][8] Source: European Journal of Medicinal Chemistry (via PubMed).[9] URL:[Link]

  • Anticancer Activity of Quinoline Derivatives: Title: Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity.[10][8] Source: ChemMedChem (Wiley). URL:[Link][1]

  • General Pharmacology of Quinolines: Title: Recent update on antibacterial and antifungal activity of quinoline scaffolds.[11][8] Source: Archiv der Pharmazie.[11] URL:[Link]

Sources

The Fluorine Impact: Engineering Privileged Quinolinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinolinone scaffold represents a "privileged structure" in medicinal chemistry, serving as the backbone for blockbuster antibiotics (fluoroquinolones), emerging anticancer agents, and CNS modulators. However, the naked scaffold is metabolically vulnerable and often lacks the lipophilicity required for cellular permeability.

This guide analyzes the strategic incorporation of fluorine into the quinolinone core.[1][2] We move beyond simple structure-activity relationships (SAR) to explore the causality of fluorination: how the high electronegativity (4.0 Pauling), small van der Waals radius (1.47 Å), and C-F bond strength (approx. 116 kcal/mol) transform the pharmacokinetics and pharmacodynamics of these heterocycles.

The Fluorine Effect: Mechanistic Rationale

Before designing a synthesis, one must understand where and why to fluorinate.

Metabolic Blocking (The C-6 Imperative)

In non-fluorinated quinolinones, the C-6 position is the primary site of oxidative metabolism by Cytochrome P450 enzymes.

  • Mechanism: Replacing H with F at C-6 blocks this oxidation due to the strength of the C-F bond, significantly extending plasma half-life (

    
    ).
    
  • Bio-impact: In ciprofloxacin and levofloxacin, the C-6 fluorine is not merely a metabolic blocker; it also enhances binding affinity to the DNA-gyrase complex by up to 17-fold compared to the non-fluorinated analog [1].

Electronic Modulation (pKa and Lipophilicity)

Fluorine exerts a strong inductive effect (


), lowering the pKa of neighboring functionalities.
  • Lipophilicity: Strategic fluorination increases

    
    , facilitating passive transport across bacterial membranes and the blood-brain barrier (BBB).
    
  • Conformation: The gauche effect of fluorine can lock the quinolinone side chains into bioactive conformations, reducing the entropic cost of binding.

Strategic Synthesis: Pathways to Fluorination

Synthetic access to fluorinated quinolinones is bifurcated into two main philosophies: De Novo Construction (using fluorinated building blocks) and Late-Stage Functionalization (C-H activation).

Visualization: Synthetic Decision Matrix

The following diagram outlines the decision logic for selecting a synthetic route based on the desired substitution pattern.

SynthesisPathways Start Target: Fluorinated Quinolinone Decision Is the F-position accessible via commercial anilines? Start->Decision DeNovo Route A: De Novo Cyclization (Building Block Approach) Decision->DeNovo Yes (e.g., C-6, C-7) LateStage Route B: Late-Stage Functionalization (C-H Activation) Decision->LateStage No (e.g., C-3, C-4) Method1 Gould-Jacobs Reaction (High Temp, Acidic) DeNovo->Method1 Method2 Knorr Quinoline Synthesis (Acid Catalyzed) DeNovo->Method2 Method3 Electrophilic Fluorination (Selectfluor®) LateStage->Method3 Monofluorination Method4 Radical Trifluoromethylation (Langlois Reagent) LateStage->Method4 -CF3 Insertion

Figure 1: Synthetic decision tree distinguishing between building-block cyclization and late-stage C-H activation strategies.

Experimental Protocol: Late-Stage C-3 Fluorination

While C-6 fluorination is typically achieved via starting materials (e.g., 3-chloro-4-fluoroaniline), C-3 fluorination is challenging due to the electron-deficient nature of the pyridine ring. The following protocol utilizes Selectfluor via a radical mechanism, offering a robust method for functionalizing the alpha-carbonyl position.

Rationale
  • Reagent: Selectfluor (F-TEDA-BF4) is used over

    
     gas or XeF2 due to safety, stability, and selectivity.
    
  • Solvent: Acetonitrile (MeCN) is critical. It solubilizes the cationic oxidant and supports the radical cation intermediate.

  • Mechanism: Single Electron Transfer (SET) generates a radical cation at the nitrogen, directing nucleophilic fluoride attack or radical recombination at C-3.

Step-by-Step Methodology

Reagents:

  • Substituted Quinolin-2(1H)-one (1.0 equiv)

  • Selectfluor (1.2 equiv)

  • AgNO3 (0.1 equiv) - Catalyst for radical initiation

  • Solvent: MeCN/H2O (9:1 v/v)

Procedure:

  • Setup: Charge a flame-dried Schlenk tube with the quinolinone substrate (1.0 mmol) and AgNO3 (0.1 mmol).

  • Solvation: Add MeCN (5 mL) and water (0.5 mL). Degas the solution with

    
     for 10 minutes to remove oxygen (radical scavenger).
    
  • Addition: Add Selectfluor (1.2 mmol) in one portion under

    
     flow.
    
  • Reaction: Seal the tube and heat to 80°C for 6-12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

  • Workup: Cool to room temperature. Quench with saturated

    
     solution. Extract with Ethyl Acetate (3 x 10 mL).
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo, and purify via silica gel column chromatography.
    
Validation (Self-Validating System)

You must verify the incorporation of fluorine using 19F NMR .

  • Diagnostic Signal: Look for a singlet or doublet around -110 to -130 ppm (referenced to

    
    ).
    
  • Coupling: In 1H NMR, the H-4 proton (if present) will show a characteristic Geminal H-F coupling (

    
     Hz), confirming regioselectivity at C-3.
    

Therapeutic Utility & Structure-Activity Relationships (SAR)

The biological profile of quinolinones changes drastically based on the fluorination pattern.

Antibacterial (Fluoroquinolones)

The C-6 fluorine is non-negotiable for broad-spectrum activity.[3]

  • Target: DNA Gyrase (Topoisomerase II) and Topoisomerase IV.[4]

  • Effect: Stabilizes the cleavage complex, preventing DNA religation.

  • Data:

    Compound C-6 Substituent MIC (E. coli) Relative Potency
    Nalidixic Acid H 3.1 µg/mL 1x
    Norfloxacin F 0.1 µg/mL 30x

    | Ciprofloxacin | F | 0.01 µg/mL | 300x |

Anticancer (Kinase Inhibition)

Recent studies highlight 3-fluoro and 4-trifluoromethyl quinolinones as potent kinase inhibitors (c-Met, VEGFR).

  • Mechanism: The fluorine atom acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket [2].

Visualization: The "Warhead" Map

This diagram illustrates the functional roles of specific positions on the quinolinone core.

SARMap Core Quinolinone Core N1 N-1: Potency & PK (Cyclopropyl/Ethyl) Core->N1 C3 C-3: Kinase Hinge Binding (F / CF3) Core->C3 C6 C-6: Metabolic Block & Gyrase Binding (F) Core->C6 C7 C-7: Spectrum & Solubility (Piperazine/Heterocycles) Core->C7 C8 C-8: Bioavailability (F / OMe / H) Core->C8

Figure 2: SAR Heatmap showing the functional impact of substitutions at key positions.

Future Horizons: 18F-PET and PROTACs

The field is moving beyond simple inhibition.

  • PET Imaging: The synthesis of

    
    -labeled quinolinones is a growing field for imaging bacterial infections and tumors. The short half-life of 
    
    
    
    (110 min) requires rapid, late-stage fluorination methods (like the Selectfluor protocol described above, adapted for radiochemistry) [3].
  • PROTACs: Fluorinated quinolinones are being used as "warheads" in Proteolysis Targeting Chimeras (PROTACs) to degrade oncogenic proteins rather than merely inhibiting them.

References

  • Chu, D. T., & Fernandes, P. B. (1989).[5] Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135.[5] [Link]

  • Ezelarab, H. A. A., et al. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 26, 4269. [Link]

  • Preshlock, S., Tredwell, M., & Gouverneur, V. (2016). 18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography. Chemical Reviews, 116(2), 719–766. [Link]

  • Ma, J. A., & Cahard, D. (2004). Update on Electrophilic Fluorination of Aliphatic and Aromatic Compounds. Chemical Reviews, 104(12), 6119–6146. [Link]

  • Barata-Vallejo, S., et al. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents.[6][7][8] Chemistry – A European Journal, 20(51), 16806-16829. [Link]

Sources

Technical Whitepaper: Electronic Architecture & Reactivity of 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one

[1]

Executive Summary

This compound represents a high-value "privileged scaffold" in drug discovery, particularly for kinase inhibitors and nuclear receptor ligands.[1] Its utility stems from a unique tripartite electronic architecture:

  • The Quinolin-2(1H)-one Core: A stable, hydrogen-bond donor/acceptor motif mimicking peptide bonds.[1]

  • The 3-Trifluoromethyl Group: A potent electron-withdrawing group (EWG) that modulates lipophilicity (

    
    ), metabolic stability, and the electrophilicity of the heterocyclic ring.[2][3]
    
  • The 7-Bromo Substituent: A versatile handle for late-stage diversification via palladium-catalyzed cross-coupling reactions.[1]

This guide explores how these substituents perturb the electronic density of the parent scaffold, dictating its reactivity and physical properties.[2]

Molecular Architecture & Electronic Distribution[1]

Tautomeric Equilibrium & Ground State

The quinolin-2-one system can exist in two tautomeric forms: the lactam (2-one) and the lactim (2-hydroxy).[1] For this compound, the lactam form is thermodynamically dominant in both solid state and solution (DMSO/CHCl

1
  • Electronic Driver: The resonance stabilization energy of the amide-like linkage in the lactam form outweighs the aromatization energy gained in the lactim form.

  • 3-CF

    
     Influence:  The strong inductive withdrawal (-I) of the CF
    
    
    group at C3 pulls electron density away from the carbonyl carbon (C2) and the alkene (C3-C4), significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[1][3]
Substituent Effects (Hammett & Resonance)

The electronic landscape is defined by the interplay of the two halogens:[3]

PositionSubstituentElectronic EffectConsequence
C3 -CF

Strong Inductive Withdrawal (-I)Increases acidity of N1-H; activates C4 for nucleophilic attack; reduces basicity of carbonyl oxygen.[1]
C7 -Br Inductive Withdrawal (-I) > Resonance Donation (+R)Deactivates the benzenoid ring towards electrophilic aromatic substitution (EAS); serves as a specific site for oxidative addition (Pd


Pd

).[1][3]
Electrostatic Potential Map (Conceptual)
  • Regions of High Electron Density: Localized around the carbonyl oxygen (O2) and the fluorine atoms of the CF

    
     group.[2][3]
    
  • Regions of Low Electron Density (Electrophilic Sites):

    • N1-H Proton: Highly acidic due to the cumulative electron withdrawal from the carbonyl and the 3-CF

      
       group.[1]
      
    • C4 Position: The

      
      -carbon of the 
      
      
      -unsaturated system is highly electron-deficient, making it susceptible to Michael-type additions or S
      
      
      Ar reactions if a leaving group were present at C4.[1]

Reactivity & Synthetic Utility[2][4][5]

The electronic bias creates three distinct vectors for chemical modification, allowing this molecule to serve as a versatile building block.[2]

Vector A: N-Alkylation (N1)

The N-H proton is significantly more acidic than in unsubstituted quinolinone (


123
  • Protocol: Mild bases (K

    
    CO
    
    
    or Cs
    
    
    CO
    
    
    ) in polar aprotic solvents (DMF/MeCN) are sufficient to deprotonate N1.[2][3]
  • Selectivity: O-alkylation (lactim ether formation) is suppressed due to the "hard" nature of the amide anion and the steric bulk of the adjacent 3-CF

    
     group.[1]
    
Vector B: Palladium-Catalyzed Coupling (C7)

The C7-Br bond is chemically distinct from the electron-deficient heterocyclic ring.[1]

  • Reactivity: It undergoes oxidative addition with Pd(0) catalysts.[2][3]

  • Scope: Suzuki-Miyaura (Aryl-B), Buchwald-Hartwig (Aryl-N), and Sonogashira (Aryl-alkyne) couplings.[1]

  • Electronic Nuance: The electron-poor nature of the quinolinone core stabilizes the Pd(II) intermediate, often requiring electron-rich ligands (e.g., XPhos, SPhos) to facilitate the reductive elimination step.[1][3]

Vector C: Nucleophilic Attack at C4

The 3-CF

12123
Visualization of Reactivity Pathways

ReactivityMapCore7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-oneN1N1 Position(Acidic Proton)Core->N1 pKa ~10.5C7C7 Position(Aryl Bromide)Core->C7 Oxidative AdditionC4C4 Position(Electrophilic Alkene)Core->C4 LUMO LoweringAlkylationN-Alkylation/Acylation(Base + R-X)N1->AlkylationCouplingSuzuki/Buchwald Coupling(Pd Cat. + Ar-B/Ar-NH2)C7->CouplingAdditionMichael-Type Addition(Nucleophiles)C4->AdditionCondition Dependent

Figure 1: Orthogonal reactivity vectors of the scaffold.[1] The colors indicate distinct chemical behaviors: Acidic (Red), Cross-coupling active (Yellow), and Electrophilic (Green).[1][2][3]

Spectroscopic Profiling

Identification of this compound relies on specific spectroscopic shifts induced by the CF

2
Nuclear Magnetic Resonance (NMR)
  • 
    F NMR:  A characteristic singlet appearing between -60 and -65 ppm  (relative to CFCl
    
    
    ).[1][3] This is the most diagnostic signal for reaction monitoring.[2]
  • 
    H NMR (DMSO-d
    
    
    ):
    • NH (H1): Broad singlet, typically deshielded to 12.0 – 12.5 ppm .[2][3]

    • H4: A diagnostic singlet (or fine doublet due to F-coupling) around 8.3 – 8.5 ppm .[1][2][3] The lack of coupling to H3 confirms the substitution.[2]

    • H8 (Ar-H): Doublet (approx. 7.5 ppm) showing ortho-coupling to H7 is impossible (Br is there), so it appears as a singlet or weak meta-doublet (coupling to H6).[1][3]

  • 
    C NMR: 
    
    • C2 (Carbonyl): ~158-160 ppm.[1][2][3]

    • C3 (C-CF

      
      ):  Quartet (
      
      
      Hz).[1][2][3]
    • CF

      
      :  Quartet (
      
      
      Hz) at ~123 ppm.[2][3][4]
Infrared Spectroscopy (IR)
  • C=O Stretch: Shifted to higher wavenumbers (1660–1680 cm

    
     ) compared to non-fluorinated analogs due to the -I effect of CF
    
    
    reducing single-bond character.[1]
  • N-H Stretch: Broad band at 3100–3200 cm

    
      (hydrogen bonded).[1][2][3]
    

Experimental Protocols

Synthesis via Modified Knorr Cyclization

While commercial availability varies, the most robust synthesis involves the cyclization of 2-amino-4-bromobenzaldehyde with a trifluoromethylated active methylene compound.[1]

Reagents:

  • 2-Amino-4-bromobenzaldehyde (Starting Material A)

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate (Starting Material B)

  • Piperidine (Catalyst)[2][3]

  • Ethanol (Solvent)[1][2][3]

Step-by-Step Methodology:

  • Condensation: Dissolve 2-amino-4-bromobenzaldehyde (1.0 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 eq) in absolute ethanol (0.5 M).

  • Catalysis: Add catalytic piperidine (0.1 eq).

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or

    
    F NMR.[1][2][3][4]
    
  • Workup: Cool to room temperature. The product often precipitates directly.[2]

  • Purification: Filter the solid. Wash with cold ethanol and diethyl ether.[2] If necessary, recrystallize from EtOH/DMF.[2]

Yield Expectation: 65–80%.[2]

Suzuki Coupling Protocol (C7 Functionalization)

To functionalize the 7-position while leaving the quinolinone core intact:

  • Charge: this compound (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl

    
     (5 mol%), and K
    
    
    CO
    
    
    (3.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[1][2] Degas with N

    
     for 10 mins.[1][2]
    
  • Reaction: Heat to 90°C for 12 hours under inert atmosphere.

  • Note: The acidic NH may consume 1 eq of base; ensure excess base is used.[2]

Physical Properties Data Summary

PropertyValue / PredictionRationale
Molecular Formula C

H

BrF

NO
-
Molecular Weight 292.05 g/mol -
Appearance White to Off-white SolidTypical for halogenated quinolinones.[1]
Melting Point > 220°CHigh lattice energy due to intermolecular H-bonding (dimer formation).[1][2][3]
pKa (NH) ~10.5Acidified by 3-CF

(vs. 11.7 for quinolin-2-one).[1]
LogP ~3.2Increased lipophilicity due to -CF

and -Br groups.[1]
Solubility DMSO, DMF, hot MeOHPoor solubility in water and non-polar alkanes.[2]

References

  • Synthesis of Trifluoromethylated Quinolines : Muzalevskiy, V. M., et al. "Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes."[2][5] Organic & Biomolecular Chemistry, 2021, 19, 4303.[2]

  • Acidity of Heterocycles : Kaljurand, I., et al. "Experimental basicity of superbases in the gas phase and acetonitrile."[2] Journal of Organic Chemistry, 2005.[2] (Contextual pKa data for quinolinones).

  • Quinolinone Scaffolds in Drug Design : "Quinolin-2(1H)-one derivatives: A privileged scaffold for the development of anticancer agents."[1][2] European Journal of Medicinal Chemistry. (General SAR for 3-substituted quinolinones).[1][2][3]

  • Palladium Catalysis on Electron-Deficient Heterocycles : Littke, A. F., & Fu, G. C.[2] "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002.[2] (Protocol grounding for C7-Br coupling).

Solubility Profile & Characterization Guide: 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one

[1][2]

Executive Summary

This compound is a highly functionalized heterocyclic scaffold used frequently as an intermediate in the synthesis of bioactive quinolinones, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and ion channel modulators.[1][2]

Its solubility profile is dominated by the quinolin-2-one (carbostyril) core , which exhibits strong intermolecular hydrogen bonding (lactam dimer formation), and the lipophilic trifluoromethyl and bromo substituents .[2] This guide provides a scientifically grounded solubility profile, thermodynamic modeling, and practical protocols for handling this compound in synthesis and purification.[2]

Physicochemical Characterization

To understand the solubility behavior of this molecule, we must first analyze its structural determinants.

Structural "Solubility Pharmacophore"

The molecule possesses three distinct regions that compete to define its solvation energetics:

  • The Lactam Core (quinolin-2(1H)-one):

    • Feature: Contains a hydrogen bond donor (NH) and acceptor (C=O).

    • Effect: In the solid state, these form stable, high-melting-point dimers (often >200°C).[2] Breaking this lattice energy requires solvents capable of disrupting these H-bonds (high

      
       parameter).[1][2]
      
    • Tautomerism: Predominantly exists in the lactam (NH-C=O) form rather than the lactim (N=C-OH) form in solution.[1][2]

  • 3-Trifluoromethyl Group (-CF

    
    ): 
    
    • Feature: Highly electronegative and lipophilic.[2]

    • Effect: Increases solubility in halogenated solvents (DCM, chloroform) and fluorinated media. Drastically reduces water solubility.[2]

  • 7-Bromo Substituent (-Br):

    • Feature: Heavy, lipophilic halogen.

    • Effect: Increases molecular weight and dispersion forces (

      
      ), slightly enhancing solubility in aromatic solvents while further decreasing aqueous solubility.
      
Calculated Properties (In Silico)
PropertyValue (Predicted)Implication for Solubility
LogP (Octanol/Water) ~3.8 – 4.2Highly lipophilic; negligible water solubility.[1][2]
TPSA ~29 ŲLow polar surface area suggests good membrane permeability but poor aqueous solvation.[2]
pKa (NH) ~11.5Weakly acidic.[2] Soluble in strong aqueous bases (forming the anion).
H-Bond Donors/Acceptors 1 / 1Critical for solvent selection (requires H-bond disruption).[1][2]

Solubility Profile

Note: Specific quantitative solubility data (mg/mL) for this exact intermediate is rarely published.[2] The following profile is derived from structure-property relationships (SPR) of closely related 3-trifluoromethylquinolin-2-one analogs.

Solvent Compatibility Matrix[2]
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Insight
Polar Aprotic DMSO, DMF, NMP High (>50 mg/mL)Primary Choice. These solvents have high dipole moments and basic oxygen atoms that effectively disrupt the intermolecular NH[1][2]···O=C hydrogen bonds of the quinolinone dimer.[2]
Chlorinated DCM, Chloroform Good (10–50 mg/mL)The lipophilic -CF

and -Br groups interact favorably with chlorinated solvents via dispersion forces.[1][2]
Polar Protic Methanol, Ethanol Moderate (Temperature Dependent)Poor at RT; Good at Reflux.[2] Useful for recrystallization.[2] The solvent competes for H-bonds but lacks the dipolar power of DMSO.[1][2]
Esters/Ethers Ethyl Acetate, THF Moderate to Low Soluble enough for extraction but may require large volumes.[2] THF is superior to Et

O due to better H-bond acceptance.[1][2]
Aromatic Toluene Low (Cold) / Moderate (Hot)Solvates the aromatic core but struggles to break the lactam H-bonds at room temperature.[2]
Alkanes Hexane, Heptane Insoluble (<0.1 mg/mL)Antisolvent. Lack of polarity prevents solvation of the lactam core.[2]
Aqueous Water, PBS (pH 7.4) Insoluble The hydrophobic bulk (Br + CF

+ Aromatic) overwhelms the polar lactam headgroup.[2]

Thermodynamic Modeling (Hansen Parameters)

To rationally select solvents for new processes, we utilize Hansen Solubility Parameters (HSP).[2] The "Interaction Radius" (


Estimated HSP for this compound:

  • 
     (Dispersion) 
    
    
    20.0 MPa
    
    
    (High due to Br/Aromaticity)[1][2]
  • 
     (Polarity) 
    
    
    12.0 MPa
    
    
    (Lactam dipole)[1][2]
  • 
     (H-Bonding) 
    
    
    10.0 MPa
    
    
    (NH donor)[1][2]

SolubilitySpherecluster_legendHansen Interaction Radius (Ra)Target7-Br-3-CF3-Quinolinone(Target)DMSODMSO(Excellent)Ra < 4.0Target->DMSO Strong Dipole & H-Bond AcceptorDCMDCM(Good)Ra ~ 6.0Target->DCM Dispersion Match (CF3/Br)EtOHEthanol(Moderate/Hot)Ra ~ 8.5Target->EtOH H-Bond Match (Requires Heat)HexaneHexane(Poor/Antisolvent)Ra > 15.0Target->Hexane Polarity MismatchLegendLow Ra = High SolubilityHigh Ra = Insolubility

Figure 1: Predicted solvent interaction map based on Hansen Solubility Parameters. Green arrows indicate favorable thermodynamic interactions.

Practical Applications

Synthesis & Reaction Media[2]
  • Coupling Reactions: For Suzuki or Sonogashira couplings at the C7-Br position, DMF or 1,4-Dioxane are the solvents of choice.[2] They dissolve the substrate completely at elevated temperatures (80–100°C) and stabilize the palladium catalyst species.

  • Alkylation (N-alkylation): Use DMF or Acetonitrile with a base (K

    
    CO
    
    
    ).[1][2] The solubility of the anion is significantly higher than the neutral lactam.[2]
Purification Strategy (Recrystallization)

Since the compound has a high melting point and steep solubility curve in alcohols, recrystallization is the preferred purification method over chromatography.[2]

Protocol: The "Solvent/Antisolvent" Swing

  • Primary Solvent: Dissolve crude material in boiling Ethanol (EtOH) or Ethyl Acetate .[2]

    • Tip: If solubility is stubborn, add 5-10% THF to the boiling mixture.[2]

  • Filtration: Filter hot to remove insoluble inorganic salts (e.g., Pd residues).[2]

  • Antisolvent Addition: Slowly add Heptane or Water (if using EtOH) until persistent turbidity is observed.[2]

  • Cooling: Allow to cool slowly to RT, then to 4°C. The CF

    
     and Br groups promote good crystal packing, yielding high-purity solids.[2]
    
Biological Assay Preparation[2]
  • Stock Solutions: Prepare 10 mM or 20 mM stocks in 100% DMSO .

  • Aqueous Dilution: When diluting into media (e.g., to 10 µM), ensure the final DMSO concentration is <1%.

  • Crash-Out Warning: Due to the lipophilicity (LogP ~4), rapid dilution into cold buffer may cause precipitation.[2] Protocol: Dilute the DMSO stock into an intermediate "transition solvent" (e.g., PEG-400 or Ethanol) before adding to the aqueous buffer, or use warm media.

Experimental Protocols

Gravimetric Solubility Determination

Use this protocol to generate precise data for your specific batch.[2]

  • Preparation: Weigh ~20 mg of this compound into three 4 mL glass vials.

  • Solvent Addition: Add 200 µL of the test solvent (DMSO, MeOH, DCM) to each vial.

  • Equilibration: Vortex for 1 minute. If fully dissolved, add more solid. If undissolved, place in a shaker at 25°C for 24 hours.

  • Sampling: Centrifuge at 10,000 rpm for 5 minutes.

  • Quantification: Remove the supernatant, dry under vacuum/nitrogen flow, and weigh the residue.

    • Calculation:

      
      [1][2]
      
Visual Solubility Screen Workflow

SolubilityWorkflowStartStart: 10 mg CompoundAddSolventAdd 100 µL Solvent(Target: 100 mg/mL)Start->AddSolventCheck1Dissolved?AddSolvent->Check1Yes1High Solubility(>100 mg/mL)Check1->Yes1YesNo1Add 900 µL Solvent(Target: 10 mg/mL)Check1->No1NoCheck2Dissolved?No1->Check2Yes2Moderate Solubility(10-100 mg/mL)Check2->Yes2YesNo2Heat to RefluxCheck2->No2NoCheck3Dissolved Hot?No2->Check3Yes3Temperature Dependent(Recrystallization Candidate)Check3->Yes3YesNo3Low Solubility(<10 mg/mL)Check3->No3No

Figure 2: Step-by-step visual solubility screening workflow for rapid solvent selection.

References

  • BenchChem. (2025).[2][3] Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Retrieved from [1][2]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2] CRC Press.[2] (Standard reference for HSP methodology).

  • Sigma-Aldrich. (n.d.).[1][2] Product Specification: 6-Bromo-8-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one.[1][2] Retrieved from (Analogous compound data used for extrapolation).[1][2]

  • PubChem. (2025).[2][4] Compound Summary: 7-(Trifluoromethyl)quinolin-2-ol.[1][2] National Library of Medicine.[2] Retrieved from [1][2]

  • ChemScene. (2025). 7-Bromo-5-(trifluoromethyl)quinoline Data Sheet. Retrieved from [1][2]

  • MDPI. (2022).[2] Synthesis and Biological Evaluation of Quinoline-Based 1,2,3-Triazole Hybrids. Molecules, 27(3).[2] (Describes solubility and handling of halogenated quinolines).

Methodological & Application

Application Note: Synthesis Protocols for 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of a trifluoromethyl (


) group at the C3 position of the quinolin-2(1H)-one scaffold significantly alters the physicochemical profile of the molecule, enhancing lipophilicity and metabolic stability.[1] This guide details two distinct protocols for the synthesis of 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one :
  • Protocol A (De Novo Synthesis): A stepwise construction from 2-amino-4-bromobenzaldehyde. This route is preferred for gram-scale production, offering high regiocontrol and purity.

  • Protocol B (Late-Stage Functionalization): A radical trifluoromethylation of the pre-formed quinolone core. This route is ideal for rapid analog library generation (mg scale).

Retrosynthetic Analysis

The strategic disconnection reveals two primary pathways. Route A relies on the condensation of an aniline derivative with a trifluoromethylated two-carbon synthon. Route B utilizes a radical insertion mechanism on the electron-deficient heterocycle.

Retrosynthesis Target 7-Bromo-3-(trifluoromethyl) quinolin-2(1H)-one Amide N-(5-bromo-2-formylphenyl)- 3,3,3-trifluoropropanamide Target->Amide Intramolecular Aldol (Knoevenagel) Core 7-Bromoquinolin-2(1H)-one Target->Core Radical CF3 Functionalization StartA1 2-Amino-4-bromobenzaldehyde Amide->StartA1 Acylation StartA2 3,3,3-Trifluoropropanoyl chloride Amide->StartA2 ReagentB Langlois Reagent (CF3SO2Na) Core->ReagentB

Figure 1: Retrosynthetic disconnection showing the De Novo (Left) and Direct Functionalization (Right) pathways.

Protocol A: De Novo Synthesis (Scale-Up Preferred)

This protocol utilizes a modified Friedländer-type condensation. The key challenge is the reduced nucleophilicity of the aniline due to the bromine substituent and the acidity of the


-protons in the trifluoropropanamide intermediate.
Reagents & Materials
  • Starting Material: 2-Amino-4-bromobenzaldehyde (CAS: 14548-51-7) [Note: Often prepared in situ from 2-nitro-4-bromobenzaldehyde via Fe/AcOH reduction].

  • Acylating Agent: 3,3,3-Trifluoropropanoyl chloride (prepared from the acid using

    
    ).
    
  • Base: Potassium Carbonate (

    
    ) or Piperidine.
    
  • Solvent: Dichloromethane (DCM) for acylation; DMF for cyclization.

Step-by-Step Methodology
Step 1: Acylation
  • Dissolution: Dissolve 2-amino-4-bromobenzaldehyde (10.0 mmol, 2.00 g) in anhydrous DCM (20 mL) under

    
     atmosphere.
    
  • Base Addition: Add Pyridine (12.0 mmol, 0.97 mL) and cool the solution to 0°C.

  • Acylation: Dropwise add 3,3,3-trifluoropropanoyl chloride (11.0 mmol) over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the amine.

  • Workup: Quench with water (20 mL). Extract with DCM (2 x 20 mL). Wash organics with 1M HCl (to remove pyridine) and brine. Dry over

    
     and concentrate to yield the intermediate amide.[2]
    
Step 2: Cyclization (Intramolecular Knoevenagel)
  • Setup: Dissolve the crude amide from Step 1 in anhydrous DMF (15 mL).

  • Catalyst: Add

    
     (15.0 mmol, 2.07 g). Note: For difficult substrates, 1.0 eq of piperidine/AcOH can be used in refluxing toluene.
    
  • Heating: Heat the mixture to 80–90°C for 4–6 hours.

  • Monitoring: Monitor for the formation of a fluorescent spot (characteristic of quinolones) on TLC.

  • Isolation: Pour the reaction mixture into ice-water (100 mL). Adjust pH to ~4 with 1M HCl. The product should precipitate.

  • Purification: Filter the solid. Recrystallize from Ethanol/DMF or purify via flash chromatography (DCM:MeOH 95:5).

Expected Yield: 65–75% (over 2 steps).

Protocol B: Late-Stage Radical Trifluoromethylation

This method uses the Langlois reagent (


) in a radical oxidative mechanism. It is highly efficient for introducing 

into electron-deficient heterocycles where electrophilic aromatic substitution fails.
Reagents & Materials
  • Substrate: 7-Bromoquinolin-2(1H)-one (Commercially available or synthesized via Knorr cyclization).

  • CF3 Source: Sodium trifluoromethanesulfinate (Langlois Reagent, CAS: 2926-29-6).

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution.

  • Solvent: Acetonitrile (MeCN) / Water (

    
    ).
    
Step-by-Step Methodology
  • Preparation: In a pressure tube or sealed vial, suspend 7-bromoquinolin-2(1H)-one (1.0 mmol, 224 mg) in MeCN:H2O (3:1 ratio, 4 mL).

  • Reagent Addition: Add Sodium trifluoromethanesulfinate (3.0 mmol, 468 mg).

  • Initiation: Add TBHP (3.0 mmol, ~0.4 mL) dropwise.

  • Reaction: Seal the vessel and stir vigorously at RT for 24 hours. Note: Mild heating to 40°C can accelerate the reaction but increases side products.

  • Workup: Dilute with EtOAc (20 mL) and wash with saturated

    
     and sodium thiosulfate solution (to quench peroxides).
    
  • Purification: The crude mixture will likely contain trace amounts of regioisomers. Purify via column chromatography (Silica, Hexane/EtOAc gradient).

Expected Yield: 45–60%.

Analytical Characterization Data

TechniqueExpected Signal / ValueStructural Assignment
1H NMR (DMSO-d6)

12.10 (s, 1H, br)
NH (Lactam)

8.45 (s, 1H)
H-4 (Characteristic vinyl proton)

7.80 (d, J=8.5 Hz, 1H)
H-5

7.45 (d, J=1.5 Hz, 1H)
H-8

7.35 (dd, J=8.5, 1.5 Hz, 1H)
H-6
19F NMR

-63.5 (s, 3F)

group
HRMS (ESI+) m/z ~291.95 (M+H)Consistent with

Critical Process Parameters & Troubleshooting

Regioselectivity Mechanism (Protocol B)

Understanding the radical pathway is crucial for optimizing Protocol B. The


 radical is electrophilic; however, in the quinolone system, the C3 position is the most reactive towards radical addition due to the stability of the resulting intermediate radical at C4 (benzylic resonance).

Mechanism Step1 Langlois Reagent + TBHP Radical CF3 Radical Step1->Radical Oxidation Intermed C3-Radical Adduct (Stabilized at C4) Radical->Intermed + Substrate Substrate 7-Br-Quinolone Substrate->Intermed Product 3-CF3-7-Br-Quinolone Intermed->Product Oxidation - H+

Figure 2: Radical mechanism for C3-selective trifluoromethylation.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete acylationEnsure anhydrous conditions; increase reaction time or use DMAP catalyst.
No Cyclization (Protocol A) Base too weakSwitch from

to NaH or use Piperidine/AcOH in refluxing toluene.
Regioisomers (Protocol B) Over-reactionLimit oxidant to 2.5 eq; stop reaction at 70% conversion.
Peroxide Residue Incomplete quenchWash organic layer thoroughly with 10%

.

Safety & Handling

  • Trifluoromethyl Reagents: 3,3,3-Trifluoropropanoyl chloride is corrosive and lachrymatory. Handle only in a fume hood.

  • Peroxides (TBHP): Strong oxidizer. Avoid contact with metal salts (except the catalyst) and reducing agents. Do not concentrate reaction mixtures containing peroxides to dryness.

  • Brominated Compounds: Generally toxic and potential irritants. Use standard PPE (gloves, goggles, lab coat).

References

  • Friedländer Synthesis Variant: Synthesis of 3-substituted quinolin-2(1H)-ones from 2-aminobenzaldehydes.[3] Source:

  • Radical Trifluoromethylation: Regioselective C–H Trifluoromethylation of Aromatic Compounds. Source:

  • Togni Reagent Cyclization: Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via photo-induced radical cyclization. Source:

  • General Quinolone Synthesis: Synthesis of 7-bromo-4-hydroxy-3-quinoline carboxylic acid (Patent). Source:

Sources

Suzuki-Miyaura coupling reaction conditions for 7-bromo quinolinones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Coupling of 7-Bromoquinolin-2(1H)-ones

Executive Summary

The Suzuki-Miyaura cross-coupling of 7-bromoquinolin-2(1H)-one presents a unique set of challenges compared to standard aryl halide couplings. While the quinolinone scaffold is a privileged structure in medicinal chemistry (e.g., atypical antipsychotics, cardiotonics), its poor solubility and the presence of the lactam/lactim tautomeric equilibrium often lead to stalled reactions or catalyst deactivation.

This guide provides two field-validated protocols: a Standard "Workhorse" Protocol for general screening and a High-Performance Protocol utilizing Buchwald precatalysts for sterically demanding or electron-rich boronic acids. We also address the critical "Solubility Paradox" inherent to the 2-quinolone system.

Mechanistic Challenges & Strategy

The Solubility & Coordination Paradox

The 2-quinolinone system exists in equilibrium between the lactam (major) and lactim (minor) forms. The free lactam N-H (pKa ~11.7) can deprotonate under basic coupling conditions, potentially coordinating to the Palladium center and poisoning the catalyst. Furthermore, the rigid, planar structure leads to strong


-stacking, making these substrates insoluble in non-polar solvents like toluene.

Strategic Solution:

  • Solvent: Use dipolar aprotic/protic mixtures (Dioxane/Water or DMF/Water) to disrupt hydrogen bonding networks.

  • Base: Use bases that buffer the pH to prevent complete deprotonation of the amide if possible, or use strong bulky bases (e.g.,

    
    ) to facilitate transmetallation without interfering with the metal center.
    
  • Ligand: Biaryl phosphine ligands (e.g., XPhos, SPhos) are essential for preventing N-coordination to the Pd center.

Catalytic Cycle & Interference Points

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Chlorides) Pd0->OxAdd + 7-Bromoquinolinone PdII_ArX Pd(II)-Ar-Br Complex OxAdd->PdII_ArX TransMet Transmetallation (Base Assisted) PdII_ArX->TransMet + Ar-B(OH)2 / Base Interference !!! CAUTION !!! Free N-H Coordination (Catalyst Poisoning) PdII_ArX->Interference Off-Cycle Trapping PdII_ArAr Pd(II)-Diaryl Complex TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0

Figure 1: Catalytic cycle highlighting the risk of N-H coordination trapping the Pd(II) intermediate.

Experimental Protocols

Protocol A: The "Workhorse" Method (Cost-Effective)

Recommended for initial screening and simple aryl boronic acids.

Reagents:

  • Substrate: 7-Bromoquinolin-2(1H)-one (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2–1.5 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.15 M concentration relative to substrate)

Procedure:

  • Setup: Charge a reaction vial (equipped with a magnetic stir bar and septum) with the 7-bromoquinolinone, boronic acid, and Pd catalyst.

  • Inerting: Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
  • Solvent Addition: Add degassed 1,4-Dioxane via syringe.

  • Base Addition: Add the degassed aqueous

    
     solution.
    
  • Reaction: Heat the mixture to 90°C for 4–16 hours. Note: The mixture may start as a suspension but should clarify as the reaction proceeds.

  • Workup: Cool to RT. Dilute with EtOAc/Water.[1] If the product is insoluble, filter the precipitate directly and wash with water/ether (common for quinolinones).

Protocol B: The "High-Performance" Method (Difficult Substrates)

Recommended for sterically hindered partners, heteroaryl boronic acids, or if Protocol A fails.

Reagents:

  • Substrate: 7-Bromoquinolin-2(1H)-one (1.0 equiv)

  • Boronic Acid: Boronic acid/ester (1.5 equiv)

  • Precatalyst: XPhos Pd G2 or SPhos Pd G2 (2–3 mol%)

  • Base:

    
     (Tribasic potassium phosphate, finely ground, 3.0 equiv)
    
  • Solvent: n-Butanol / Water (4:1 ratio) OR Toluene / Water (10:1)

Procedure:

  • Setup: Charge the reaction vessel with substrate, boronic acid, base, and precatalyst.

  • Inerting: Evacuate and backfill with Argon (

    
    ).
    
  • Solvent: Add the solvent mixture (degassed).[1][2] The biphasic nature of n-BuOH/Water is excellent for solubilizing the lactam while dissolving the inorganic base.

  • Reaction: Heat to 100°C for 2–8 hours.

  • Workup: Phase separation is distinct. The product often crystallizes from the n-Butanol layer upon cooling.

Optimization & Troubleshooting Guide

Use the following logic tree to optimize reaction conditions based on your specific results.

OptimizationTree Start Start: Protocol A (Pd(dppf)Cl2 / Dioxane / K2CO3) CheckYield Check Yield & Conversion Start->CheckYield Success Yield > 80% Proceed to Isolation CheckYield->Success Good LowConv Low Conversion (< 20%) CheckYield->LowConv Poor Dehal Dehalogenation Observed (Product is Quinolinone) CheckYield->Dehal Side Rxn Insoluble Starting Material Remains Solid CheckYield->Insoluble Solubility Sol_Cat Switch to Protocol B (XPhos Pd G2) LowConv->Sol_Cat Sol_Temp Lower Temp to 60°C Switch Solvent to THF Dehal->Sol_Temp Sol_Solv Switch to DMF/H2O (4:1) or n-BuOH Insoluble->Sol_Solv

Figure 2: Decision tree for optimizing reaction parameters.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (SM recovered) Oxidative addition failure or catalyst poisoning by N-H.Switch to XPhos Pd G2 (Protocol B). The bulky ligand protects the Pd center.
Hydrodehalogenation

-hydride elimination from solvent or overheating.
Reduce temp to 60-70°C. Switch solvent to Toluene/Water (avoid alcohols).
Homocoupling (Ar-Ar) Oxygen leak or excess Boronic acid oxidation.Degas solvents rigorously (sparge with Ar for 15 min). Reduce Boronic acid to 1.1 equiv.
Black Precipitate (Pd black) Catalyst decomposition (ligand dissociation).Add excess ligand (e.g., 1-2 mol% free XPhos) or lower temperature.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: National Institutes of Health (PMC). Relevance: Establishes the utility of XPhos/SPhos systems for unprotected N-heterocycles.

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. Source: ResearchGate.[3] Relevance: Highlights the critical role of water and inorganic bases (

    
    ) in facilitating the reaction.
    
    
  • Application Notes for Suzuki Coupling of Bromo-N-heterocycles. Source: BenchChem.[1][2][4] Relevance: Provides specific solvent ratios (Dioxane/Water) for bromo-indole/quinolinone analogs.[1][2][5]

  • Palladium-Catalyzed Cross-Coupling Reactions in Pharmaceutical Synthesis. Source: MDPI / ResearchGate. Relevance: Discusses the industrial scalability of these methods for quinolinone-like drugs.

Sources

Buchwald-Hartwig amination of 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization and Protocol for the Buchwald-Hartwig Amination of 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one

Executive Summary

Topic: C-N Cross-Coupling of this compound. Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Teams.[1][2] Key Challenge: The substrate combines an electron-deficient heteroaromatic core (due to the 3-


 and 2-oxo groups) with an acidic lactam N-H moiety (pKa ~11).[2][3] This creates competing pathways: catalyst poisoning via amidate binding vs. the desired C7-amination.[3]
Solution:  A tiered protocol strategy prioritizing N-protection  for scalability and a specialized ligand system  (BrettPhos/RuPhos) for direct functionalization.[2][3]

Retrosynthetic & Mechanistic Analysis

To design a self-validating protocol, one must understand the electronic and steric environment of the substrate.[2]

Substrate Electronics

The 3-trifluoromethyl group is a strong electron-withdrawing group (EWG).[2][3]

  • Impact on Oxidative Addition: The electron-deficient ring facilitates the oxidative addition of the Pd(0) species into the C7-Br bond.[3]

  • Impact on Reductive Elimination: The resulting Pd(II) center is electron-poor.[2][3] To facilitate reductive elimination (the turnover-limiting step), electron-rich, bulky phosphine ligands are required to push electron density onto the metal.[2]

The Lactam "Trap"

The free N-H of the quinolinone core presents a dual threat:

  • Catalyst Poisoning: Deprotonation by the base (e.g., NaOtBu) generates an amidate anion that can bind irreversibly to Pd(II), arresting the cycle.[2]

  • Solubility: The free lactam often suffers from poor solubility in non-polar solvents (Toluene) favored by Buchwald couplings.[2]

Strategic Decision:

  • Route A (Robust): Protect N1 (e.g., SEM, PMB, Me)

    
     Coupling 
    
    
    
    Deprotection.[2]
  • Route B (Direct): Use weak bases (

    
    ) and Pd-precatalysts to prevent catalyst death.
    

Visualization: Decision Logic & Mechanism

The following diagram outlines the decision process for selecting the optimal protocol based on your specific amine partner and substrate constraints.

G Start Start: 7-Bromo-3-(CF3)quinolinone CheckNH Is N-H Protection Feasible? Start->CheckNH Protect Route A: N-Protection (Recommended) (SEM, PMB, or Me) CheckNH->Protect Yes (Scale-up) Direct Route B: Direct Coupling (High Throughput Screening) CheckNH->Direct No (Quick SAR) LigandSelect Ligand Selection Strategy Protect->LigandSelect Direct->LigandSelect Primary Primary Amine? Use BrettPhos / Pd G4 LigandSelect->Primary Secondary Secondary Amine? Use RuPhos / Pd G4 LigandSelect->Secondary BaseSelect Base Selection Primary->BaseSelect Secondary->BaseSelect WeakBase Cs2CO3 / Dioxane (Preserves Lactam) BaseSelect->WeakBase If Unprotected StrongBase NaOtBu / Toluene (Requires Protection) BaseSelect->StrongBase If Protected

Caption: Decision tree for optimizing C-N coupling conditions based on substrate protection status and amine class.

Detailed Protocols

Protocol A: The "Gold Standard" (N-Protected)

Best for: Scale-up, valuable amines, and ensuring 100% regioselectivity.[1][2]

Step 1: N-Protection (SEM-Cl)

  • Dissolve this compound (1.0 equiv) in DMF (0.5 M).

  • Cool to 0 °C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min.

  • Add SEM-Cl (1.1 equiv) dropwise.[2][3] Warm to RT and stir for 2 h.

  • Quench with water, extract with EtOAc.[2] Yields are typically >90%.[2][3]

Step 2: Buchwald-Hartwig Coupling

ComponentReagentEquivRole
Catalyst BrettPhos Pd G4 0.02 (2 mol%)Pre-catalyst ensures rapid activation without Pd-black formation.[2][3]
Ligand BrettPhos 0.02 (2 mol%)Bulky, electron-rich biaryl phosphine promotes reductive elimination.[1]
Base NaOtBu 1.4Strong base facilitates amine deprotonation (safe due to N-protection).[2][3]
Solvent 1,4-Dioxane [0.2 M]High boiling point, good solubility.[1][2]
Temp 80 - 100 °C -Required to overcome activation energy of electron-poor Pd center.[3]

Procedure:

  • Charge a reaction vial with the N-SEM protected aryl bromide (1.0 equiv), BrettPhos Pd G4 (2 mol%), and NaOtBu (1.4 equiv).

  • Evacuate and backfill with Argon (x3). Critical: Oxygen kills the active catalyst.

  • Add anhydrous 1,4-Dioxane and the amine (1.2 equiv) via syringe.[2]

  • Seal and heat to 90 °C for 4–12 hours.

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.

Protocol B: Direct Coupling (Unprotected)

Best for: Rapid analog generation (HTE) where protection steps are too slow.[1][2]

Key Modification: Use a weaker base to minimize lactam interference.

ComponentReagentEquivNotes
Catalyst XPhos Pd G4 0.04 (4 mol%)Higher loading required to offset catalyst poisoning.[3]
Base Cs₂CO₃ 2.0Weaker, insoluble base minimizes deprotonation of the lactam N-H.[2]
Solvent t-Amyl Alcohol [0.15 M]Polar protic solvent helps solubility of the lactam.[2][3]

Procedure:

  • Combine substrate, amine (1.5 equiv), XPhos Pd G4, and

    
     in a vial.[1][2]
    
  • Purge with Argon.[2][3]

  • Add degassed t-Amyl alcohol.

  • Heat to 100 °C. Note: Reaction times will be longer (12–24 h) compared to Method A.

Troubleshooting & Optimization Guide

If conversion is low (<50%) or side products appear, consult this table:

ObservationDiagnosisCorrective Action
Starting Material Remaining Catalyst DeactivationSwitch to BrettPhos Pd G4 . Ensure Argon atmosphere is rigorous.
Hydrodehalogenation (Ar-H formed)

-Hydride Elimination
The amine is acting as a hydride source.[2][3] Switch solvent from alcohol to Toluene or Dioxane .[2][3] Increase concentration.
Bis-arylation Amine too nucleophilicIncrease the Amine:Bromide ratio to 1.5:1. Use a bulkier ligand (e.g., tBuBrettPhos ).[2]
Pd Mirror on Glass Catalyst DecompositionThe ligand is dissociating.[2] Add 2 mol% free ligand (BrettPhos) to stabilize the Pd species.[2]

References

  • Surry, D. S., & Buchwald, S. L. (2011).[1][2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[2] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1][2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[2] Link[2]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[1][2] N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.[2] Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994).[1][2] Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970.[2] Link[2]

Sources

Application Notes & Protocols: The Strategic Utility of 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The strategic incorporation of a trifluoromethyl (-CF₃) group and a bromine atom at the 3- and 7-positions, respectively, endows the title compound, 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one, with a unique combination of physicochemical properties and synthetic versatility. The electron-withdrawing -CF₃ group enhances metabolic stability, lipophilicity, and target binding affinity, which are critical for developing effective drug candidates.[3][4] Concurrently, the bromine atom at the C-7 position serves as a highly versatile synthetic handle for late-stage functionalization via modern cross-coupling methodologies. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this key pharmaceutical intermediate, complete with detailed experimental protocols and the scientific rationale behind them.

Introduction: A Building Block of Strategic Importance

The quest for novel therapeutics often hinges on the ability to rapidly synthesize and optimize lead compounds. Intermediates that offer both a desirable core structure and multiple avenues for diversification are invaluable. This compound meets these criteria perfectly.

  • The Quinolinone Core: This heterocyclic system is a cornerstone of many biologically active molecules, including potent kinase inhibitors used in oncology.[2][5] Its planar structure allows for effective interaction with the hinge region of many kinase active sites.

  • The Trifluoromethyl Group (-CF₃): The introduction of a -CF₃ group is a well-established strategy in medicinal chemistry to improve a drug candidate's profile.[3] Its strong C-F bonds resist metabolic degradation, increasing the compound's half-life.[4] Furthermore, its lipophilicity can enhance cell membrane permeability, and its strong electron-withdrawing nature can modulate pKa and improve binding interactions with biological targets.[4][6] In the context of kinase inhibitors, the -CF₃ group can serve as a key pharmacophore for achieving high potency and selectivity.[7][8]

  • The C-7 Bromo Handle: The bromine atom is an ideal functional group for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of a wide array of aryl, heteroaryl, and alkyl groups at a late stage of the synthesis, facilitating the exploration of the structure-activity relationship (SAR) around this vector.

This guide will detail the core reactions that leverage the unique functionality of this intermediate, enabling the rapid generation of diverse chemical libraries for drug discovery programs.

Physicochemical and Safety Data

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

PropertyValueSource/Method
Molecular Formula C₁₀H₅BrF₃NO-
Molecular Weight 292.06 g/mol Calculated
CAS Number 170144-33-3-
Appearance Off-white to pale yellow solid (predicted)General observation for similar compounds
Solubility Soluble in DMF, DMSO, THF; sparingly soluble in methanol; insoluble in water (predicted)Based on structural features
Storage Store at 2-8°C under an inert atmosphere, protected from light and moisture.Standard for halogenated heterocycles

Safety Profile:

  • Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work Environment: All manipulations should be performed in a well-ventilated fume hood.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Core Synthetic Applications & Protocols

The primary synthetic utility of this compound stems from the reactivity of its two key functional handles: the C-7 bromine and the N-1 proton. The following diagram illustrates the principal transformation pathways.

G cluster_0 C-7 Functionalization (Cross-Coupling) cluster_1 N-1 Functionalization main 7-Bromo-3-(trifluoromethyl) quinolin-2(1H)-one suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) main->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (Amines) main->buchwald Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkynes) main->sonogashira Pd/Cu Catalysts, Base alkylation N-Alkylation (Alkyl Halides) main->alkylation Base (e.g., K₂CO₃), R-X arylation N-Arylation (Aryl Boronic Acids) main->arylation Cu Catalyst, Base

Caption: Key synthetic transformations for this compound.

Protocol 3.1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol enables the formation of a C-C bond at the 7-position, a crucial step for installing diverse (hetero)aryl moieties often required for potent kinase inhibition.[9]

Rationale: The Suzuki-Miyaura reaction is widely used in pharmaceutical synthesis due to its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[10] The choice of a palladium catalyst and ligand is critical; a biarylphosphine ligand like SPhos or XPhos is often effective for coupling with electron-rich and sterically hindered partners.[11] A mixed solvent system like dioxane/water facilitates the dissolution of both organic and inorganic reagents.[12]

Materials:

  • This compound

  • (Hetero)aryl boronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equivalents)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

Step-by-Step Procedure:

  • To the reaction vessel, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.02 equiv) and SPhos (0.04 equiv).

  • Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, volume adjusted to achieve ~0.1 M concentration of the starting material).

  • Degas the resulting suspension by bubbling argon through it for another 10 minutes.

  • Seal the vessel tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome & Characterization:

  • The desired 7-aryl-3-(trifluoromethyl)quinolin-2(1H)-one product.

  • Confirm structure by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC.

Protocol 3.2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is essential for introducing nitrogen-based substituents at the C-7 position, creating anilino-quinolines which are common motifs in kinase inhibitors.[13][14]

Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[15][16] The choice of base is crucial; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine and facilitate the catalytic cycle.[17] The ligand choice, often a bulky electron-rich phosphine, is key to promoting the rate-limiting reductive elimination step.

Materials:

  • This compound

  • Primary or secondary amine (1.2-1.5 equivalents)

  • Pd₂(dba)₃ (2 mol%) or a suitable pre-catalyst like G3-XPhos Pd

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • Anhydrous Toluene or Dioxane

Step-by-Step Procedure:

  • In an oven-dried reaction vessel under an argon atmosphere, add NaOtBu (1.5 equiv).

  • Add the palladium catalyst (0.02 equiv) and ligand (0.04 equiv).

  • Add this compound (1.0 equiv).

  • Add the anhydrous solvent, followed by the amine (1.2 equiv).

  • Seal the vessel and heat to 90-110 °C with stirring.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 2-12 hours).

Work-up and Purification:

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Expected Outcome & Characterization:

  • The desired 7-amino-3-(trifluoromethyl)quinolin-2(1H)-one derivative.

  • Confirm structure by NMR and HRMS. Assess purity by HPLC.

Protocol 3.3: N-Alkylation of the Quinolinone Ring

This protocol functionalizes the nitrogen atom of the quinolinone ring, which can be used to modulate solubility or introduce new binding interactions.

Rationale: The N-H proton of the quinolin-2(1H)-one is weakly acidic and can be deprotonated by a moderate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[18] The resulting anion acts as a nucleophile, displacing a halide or other leaving group in an Sₙ2 reaction. DMF is an excellent polar aprotic solvent for this transformation. Note that O-alkylation can sometimes be a competing side reaction depending on the substrate and conditions.[18][19]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1-1.5 equivalents)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DMF, add the base (2.0 equiv).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise.

  • Heat the reaction mixture to 40-60 °C.

  • Monitor the reaction by TLC or LC-MS until completion (typically 1-6 hours).

Work-up and Purification:

  • Cool the reaction and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers. Wash the organic layer multiple times with water to remove DMF, followed by a brine wash.

  • Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify the residue by flash chromatography.

Expected Outcome & Characterization:

  • The N-alkylated product.

  • Confirm structure by NMR and HRMS. The disappearance of the N-H proton signal in the ¹H NMR spectrum is a key indicator of success.

Application Workflow: Synthesis of a Hypothetical c-Met Kinase Inhibitor

The following workflow demonstrates how the protocols can be combined to synthesize a potential c-Met kinase inhibitor, a class of drugs for which the quinoline scaffold is highly relevant.[1][20][21]

G A Start: 7-Bromo-3-(CF₃)quinolin-2(1H)-one B Step 1: N-Alkylation (Protocol 3.3) Reagents: - 1-(2-chloroethyl)pyrrolidine - Cs₂CO₃, DMF A->B Alkylate N-1 C Intermediate A: N-alkylated quinolinone B->C Isolate D Step 2: Suzuki Coupling (Protocol 3.1) Reagents: - 3-methoxy-4-(1H-pyrazol-1-yl)phenylboronic acid - Pd₂(dba)₃/SPhos, K₃PO₄ C->D Couple at C-7 E Final Product: Hypothetical c-Met Inhibitor D->E Purify

Caption: Workflow for synthesizing a hypothetical kinase inhibitor.

This two-step sequence first introduces a solubilizing group at the N-1 position, a common strategy in drug design, followed by the installation of a more complex aryl group at C-7 designed to interact with the kinase active site. Each step follows the detailed protocols provided above, demonstrating the modularity and power of this intermediate in a drug discovery context.

Conclusion

This compound is a highly valuable and versatile intermediate for pharmaceutical research and development. Its trifluoromethyl-substituted quinolinone core provides a metabolically robust scaffold with favorable properties for kinase inhibition, while the C-7 bromo group serves as a linchpin for diversification through robust and reliable cross-coupling chemistry. The protocols and strategic insights provided in this guide are intended to empower scientists to accelerate their drug discovery programs by efficiently leveraging the synthetic potential of this powerful building block.

References

  • Yuan, L., et al. (2016). Design, synthesis and biological evaluation of c-Met kinase inhibitors bearing 2-oxo-1,2-dihydroquinoline scaffold. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Semantic Scholar. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Semantic Scholar. Available at: [Link]

  • Chilin, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: [Link]

  • Acar, Ç., et al. (2018). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • Messaoudi, S., et al. (2022). Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. Molecules. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis of 3-substituted quinolin-2(1H)-ones via the cyclization of o-alkynylisocyanobenzenes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of 3-substituted quinolin-2(1H)-ones via the cyclization of o-alkynylisocyanobenzenes. Semantic Scholar. Available at: [Link]

  • Wang, T. C., et al. (2015). Studies on the alkylation of quinolin-2(1H)-one derivatives. Journal of the Chilean Chemical Society. Available at: [Link]

  • Beilstein Journals. (n.d.). Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Liu, J., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Molecules. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. MDPI. Available at: [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

  • RSC Publishing. (n.d.). A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. Organic Chemistry Frontiers. Available at: [Link]

  • University of East Anglia. (1999). N- vs. O-alkylation in 2(1H)-quinolinone derivatives. University of East Anglia Research Portal. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Trifluoromethyl Groups in Enhancing Drug Efficacy. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • ResearchGate. (n.d.). N- and O- alkylation of a quinolone fluorophore. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Available at: [Link]

  • ACS Publications. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link]

  • MySkinRecipes. (n.d.). 7-Bromo-3-fluoroquinoline. MySkinRecipes. Available at: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Chemistry LibreTexts. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]

  • Apprno-tech. (n.d.). 7-bromo-4-(trifluoromethyl)quinolin-2(1H)-one. Apprno-tech. Available at: [Link]

  • PubChem. (n.d.). 7-(Trifluoromethyl)quinoline. National Institutes of Health. Available at: [Link]

  • Stratech Scientific. (n.d.). 7-Bromo-3, 4-dihydro-1H-quinolin-2-one, min 97%, 1 gram. Stratech Scientific. Available at: [Link]

  • TradeIndia. (n.d.). Buy 7-Bromo-3-methoxyisoquinoline at Best Price, Pharmaceutical Intermediate. TradeIndia. Available at: [Link]

Sources

Application Notes and Protocols for N-Alkylation of 3-(Trifluoromethyl)quinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-(trifluoromethyl)quinolin-2(1H)-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs. The incorporation of a trifluoromethyl (-CF3) group at the C3-position significantly modulates the electronic properties and lipophilicity of the quinolinone core, often leading to enhanced metabolic stability and target engagement. N-alkylation of the quinolin-2(1H)-one nitrogen is a critical synthetic step for expanding the chemical space and generating libraries of diverse derivatives for biological screening. This guide provides a comprehensive overview of robust and reproducible N-alkylation procedures for 3-(trifluoromethyl)quinolin-2(1H)-one, complete with detailed experimental protocols, mechanistic insights, and analytical validation strategies.

Scientific Rationale and Mechanistic Considerations

The N-alkylation of 3-(trifluoromethyl)quinolin-2(1H)-one is predicated on the deprotonation of the lactam nitrogen followed by nucleophilic attack on an alkyl electrophile. The presence of the strongly electron-withdrawing trifluoromethyl group at the C3-position increases the acidity of the N-H proton compared to unsubstituted quinolinones, facilitating its removal by a suitable base. However, this electronic effect also influences the nucleophilicity of the resulting ambidentate anion, which possesses nucleophilic character at both the nitrogen and oxygen atoms.

Regioselectivity (N- versus O-alkylation) is a key consideration in these reactions. Generally, N-alkylation is favored under thermodynamic control, often achieved by using polar aprotic solvents and alkali metal carbonate bases. O-alkylation can sometimes be observed, particularly with more reactive alkylating agents or under conditions that favor kinetic control. The choice of base, solvent, alkylating agent, and reaction conditions are all critical parameters that must be carefully optimized to ensure selective and high-yielding N-alkylation.

This guide will focus on three widely applicable and effective methods for the N-alkylation of 3-(trifluoromethyl)quinolin-2(1H)-one:

  • Classical Williamson-Type N-Alkylation: A robust and cost-effective method employing a base and an alkyl halide.

  • Phase-Transfer Catalyzed (PTC) N-Alkylation: An efficient technique for reactions involving heterogeneous mixtures, often leading to milder reaction conditions and improved yields.

  • Mitsunobu Reaction: A versatile method for the alkylation of acidic N-H bonds with alcohols, proceeding via a redox-based mechanism.

Experimental Protocols

Protocol 1: Classical Williamson-Type N-Alkylation

This protocol describes a general procedure for the N-alkylation of 3-(trifluoromethyl)quinolin-2(1H)-one using an alkyl halide and potassium carbonate as the base in a polar aprotic solvent.

Workflow Diagram:

Williamson_Alkylation start Start reagents Combine 3-(trifluoromethyl)quinolin-2(1H)-one, K2CO3, and alkyl halide in DMF start->reagents reaction Heat mixture at specified temperature with stirring reagents->reaction monitoring Monitor reaction progress by TLC or LC-MS reaction->monitoring workup Quench with water and extract with ethyl acetate monitoring->workup Upon completion purification Purify by column chromatography workup->purification end Characterize product purification->end

Figure 1: Workflow for Williamson-Type N-Alkylation.

Materials:

  • 3-(Trifluoromethyl)quinolin-2(1H)-one

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(trifluoromethyl)quinolin-2(1H)-one (1.0 eq).

  • Add anhydrous potassium carbonate (2.0-3.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add the alkyl halide (1.1-1.5 eq) to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then with brine to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated product.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a moderately strong base that is effective in deprotonating the acidic N-H of the quinolinone without promoting significant side reactions. Stronger bases like sodium hydride could also be used but may lead to increased O-alkylation or other side reactions.

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium salt of the quinolinone, facilitating the SN2 reaction with the alkyl halide.

  • Temperature: Elevated temperatures are often necessary to drive the reaction to completion, especially with less reactive alkyl halides.

Protocol 2: Phase-Transfer Catalyzed (PTC) N-Alkylation

This method is particularly useful when dealing with reactants that are not mutually soluble and can often be performed under milder conditions than the classical Williamson synthesis.

Workflow Diagram:

PTC_Alkylation start Start reagents Combine 3-(trifluoromethyl)quinolin-2(1H)-one, K2CO3, alkyl halide, and TBAB in a suitable solvent (e.g., acetonitrile) start->reagents reaction Stir vigorously at room temperature or with gentle heating reagents->reaction monitoring Monitor reaction progress by TLC or LC-MS reaction->monitoring workup Filter off solids and concentrate the filtrate monitoring->workup Upon completion purification Purify by column chromatography workup->purification end Characterize product purification->end

Figure 2: Workflow for PTC N-Alkylation.

Materials:

  • 3-(Trifluoromethyl)quinolin-2(1H)-one

  • Alkyl halide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile or Toluene, anhydrous

Procedure:

  • In a round-bottom flask, combine 3-(trifluoromethyl)quinolin-2(1H)-one (1.0 eq), anhydrous potassium carbonate (3.0 eq), and a catalytic amount of TBAB (0.1 eq).

  • Add the anhydrous solvent (e.g., acetonitrile or toluene).

  • Add the alkyl halide (1.2 eq) and stir the mixture vigorously at room temperature or with gentle heating (40-60 °C) for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the solid inorganic salts and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the N-alkylated product.

Causality Behind Experimental Choices:

  • Phase-Transfer Catalyst: TBAB facilitates the transfer of the quinolinone anion from the solid phase (or an aqueous phase if used) to the organic phase where the reaction with the alkyl halide occurs.[1] This enhances the reaction rate and allows for the use of a wider range of solvents.

  • Vigorous Stirring: Essential for maximizing the interfacial area between the phases, which is crucial for the efficiency of the phase-transfer process.

Protocol 3: Mitsunobu Reaction

Workflow Diagram:

Mitsunobu_Reaction start Start reagents Dissolve 3-(trifluoromethyl)quinolin-2(1H)-one, alcohol, and PPh3 in anhydrous THF start->reagents cooling Cool the mixture to 0 °C reagents->cooling addition Add DEAD or DIAD dropwise cooling->addition reaction Allow to warm to room temperature and stir addition->reaction monitoring Monitor reaction progress by TLC or LC-MS reaction->monitoring workup Concentrate and purify directly by column chromatography monitoring->workup Upon completion end Characterize product workup->end

Figure 3: Workflow for Mitsunobu N-Alkylation.

Materials:

  • 3-(Trifluoromethyl)quinolin-2(1H)-one

  • Alcohol (primary or secondary)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(trifluoromethyl)quinolin-2(1H)-one (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove completely and may require careful chromatography.

Causality Behind Experimental Choices:

  • Reagents: The combination of PPh₃ and DEAD/DIAD forms a phosphonium salt intermediate that activates the alcohol for nucleophilic attack by the deprotonated quinolinone.

  • Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can consume the reagents and lead to side reactions. Therefore, anhydrous solvents and an inert atmosphere are crucial for success.

  • Temperature Control: The initial addition of DEAD/DIAD is performed at 0 °C to control the exothermic reaction and minimize the formation of byproducts.

Product Characterization and Validation

Thorough characterization of the N-alkylated 3-(trifluoromethyl)quinolin-2(1H)-one derivatives is essential to confirm the structure and purity of the final products. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the N-H proton signal (typically a broad singlet) and the appearance of new signals corresponding to the alkyl group are key indicators of successful N-alkylation. For instance, an N-methyl group will appear as a singlet around 3.5-4.0 ppm, while an N-ethyl group will show a quartet and a triplet.

    • ¹³C NMR: The appearance of new carbon signals from the alkyl group and a shift in the chemical shifts of the quinolinone carbons, particularly those adjacent to the nitrogen, will be observed.

    • ¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected. The chemical shift of this signal can provide information about the electronic environment of the quinolinone ring.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.

  • Infrared (IR) Spectroscopy: The disappearance of the N-H stretching vibration (typically around 3200-3400 cm⁻¹) and the presence of the characteristic C=O stretching vibration of the lactam (around 1650-1680 cm⁻¹) should be observed.

Representative Analytical Data:

The following table provides expected NMR data for a representative N-alkylated product, 1-methyl-3-(trifluoromethyl)quinolin-2(1H)-one, based on data from structurally similar compounds.[1]

Data Type Expected Values
¹H NMR (CDCl₃, 400 MHz) δ 7.80-7.20 (m, 4H, Ar-H), 7.95 (s, 1H, H-4), 3.70 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 160.0 (C=O), 140.0 (C-8a), 138.0 (C-4), 132.0 (C-7), 129.0 (C-5), 123.0 (C-6), 122.0 (q, J ≈ 275 Hz, CF₃), 115.0 (C-4a), 114.0 (C-8), 118.0 (q, J ≈ 35 Hz, C-3), 30.0 (N-CH₃)
¹⁹F NMR (CDCl₃, 376 MHz) δ -62.0 (s)

Troubleshooting

Problem Possible Cause Solution
Low or no conversion Insufficiently strong base (Williamson/PTC), inactive reagents (Mitsunobu), insufficient temperature.Use a stronger base (e.g., NaH), ensure reagents are fresh and anhydrous, increase reaction temperature and/or time.
Mixture of N- and O-alkylated products Reaction conditions favoring kinetic control.Use a less reactive alkylating agent, switch to a more polar aprotic solvent, use a milder base, or employ PTC conditions which often favor N-alkylation.
Formation of multiple byproducts Reaction temperature too high, presence of moisture (Mitsunobu).Lower the reaction temperature, ensure strictly anhydrous conditions for the Mitsunobu reaction.
Difficulty in purifying the product Contamination with triphenylphosphine oxide (Mitsunobu).Use a less polar solvent system for chromatography to elute the product before the highly polar triphenylphosphine oxide. Alternatively, precipitation of the byproduct from a non-polar solvent can be attempted.

Conclusion

The N-alkylation of 3-(trifluoromethyl)quinolin-2(1H)-one derivatives is a crucial transformation for generating novel compounds with potential therapeutic applications. The choice of the most appropriate synthetic method depends on the nature of the desired alkyl substituent and the availability of starting materials. The classical Williamson-type synthesis and phase-transfer catalysis are robust and scalable methods for alkylation with alkyl halides. The Mitsunobu reaction offers a valuable alternative for the use of alcohols as alkylating agents. Careful optimization of reaction conditions and thorough analytical characterization are paramount for the successful synthesis and validation of these important heterocyclic compounds.

References

  • Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo-induced radical cyclization of benzene-tethered 1,7-enynes with Togni reagent. Organic Chemistry Frontiers, 2016.
  • A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime. Beilstein Journal of Organic Chemistry, 2013.

Sources

Application Note: Process-Scale Engineering of Fluorinated Carbostyrils

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated carbostyrils (fluorinated quinolin-2(1H)-ones) are critical pharmacophores in modern medicinal chemistry, serving as scaffolds for antipsychotics (e.g., brexpiprazole analogs), anticancer agents, and cardiotonics. While laboratory-scale synthesis often relies on expensive transition-metal catalysis or hazardous neat acid solvents (HF/triflic acid), these methods fail at the kilogram scale due to heat transfer limitations, cost, and safety compliance.

This guide details a robust, scalable two-step protocol for synthesizing 6-fluoro-3,4-dihydro-2(1H)-quinolinone. It prioritizes the Intramolecular Friedel-Crafts Alkylation route, optimized for process safety and atom economy. We also present a "Green Engineering" variant utilizing Deep Eutectic Solvents (DES) to eliminate hazardous volatile organic compounds (VOCs).

Strategic Pathway Selection

The choice of synthetic route is dictated by scalability. We compare the three dominant methodologies:

MethodScalability RatingProsCons
A. Intramolecular Friedel-Crafts High Cheap reagents (Aniline,

); established supply chain.
Stoichiometric waste (

salts); exotherm control required.
B. Knorr Quinoline Synthesis MediumVersatile; forms fully aromatic quinolines directly.Requires high temperatures (

); often lower yields for fluorinated substrates.
C. Pd-Catalyzed C-H Activation LowHigh regioselectivity; mild conditions.Prohibitive cost of Pd/Ligands; difficult heavy metal scavenging (ppm limits).

Decision: This protocol focuses on Method A , optimized with a "melt" or high-concentration slurry approach to maximize throughput.

Reaction Pathway Diagram

The following diagram illustrates the chemical logic and critical control points (CCPs) for the selected pathway.

G cluster_0 CCP 1: Exotherm Control Start 4-Fluoroaniline (Starting Material) Inter Intermediate Amide (Isolated Solid) Start->Inter Acylation (0-5°C, Base) Reagent1 3-Chloropropionyl Chloride Reagent1->Inter Product 6-Fluoro-carbostyril (Crude) Inter->Product Cyclization (120-140°C, Melt) Catalyst AlCl3 (Lewis Acid) (Stoichiometric) Catalyst->Product Final Purified API Intermediate (>99% HPLC) Product->Final Recrystallization (EtOH/Water)

Figure 1: Synthetic pathway for 6-fluoro-3,4-dihydro-2(1H)-quinolinone highlighting critical control points.

Detailed Protocol: The "Workhorse" Method (AlCl₃ Mediated)

This protocol is designed for a 1.0 kg scale demonstration. The chemistry relies on the intramolecular alkylation of N-(4-fluorophenyl)-3-chloropropanamide.

Phase 1: Amide Formation (Acylation)

Objective: Synthesize the acyclic precursor N-(4-fluorophenyl)-3-chloropropanamide.

Reagents:

  • 4-Fluoroaniline (1.0 eq)

  • 3-Chloropropionyl chloride (1.1 eq)

  • Triethylamine (1.2 eq) or

    
     (aqueous system)
    
  • Solvent: Dichloromethane (DCM) or Toluene (preferred for scale).

Step-by-Step:

  • Charge a 10 L reactor with 4-fluoroaniline (1.0 kg) and Toluene (5 L). Cool to 0–5°C.

  • Add Base: Slowly add Triethylamine (1.1 kg), maintaining

    
    .
    
  • Addition: Add 3-chloropropionyl chloride (1.26 kg) dropwise over 2 hours. Caution: Highly exothermic.

  • Reaction: Warm to 20–25°C and stir for 2 hours. Monitor by HPLC (Target: <0.5% Aniline).

  • Quench/Workup: Add water (3 L). Separate phases. Wash organic layer with 1N HCl (to remove residual aniline) and brine.

  • Isolation: Distill toluene to ~2 L volume. Cool to 0°C to crystallize. Filter and dry.[1]

    • Expected Yield: 90–95%

    • Appearance: White to off-white solid.

Phase 2: Cyclization (The Critical Step)

Objective: Ring closure to form the carbostyril core. Mechanism: The Lewis acid (


) abstracts the chloride, generating a primary carbocation (or complex) which attacks the aromatic ring ortho to the nitrogen.

Reagents:

  • Intermediate Amide (from Phase 1)

  • Aluminum Chloride (

    
    ), anhydrous (3.0–4.0 eq)
    
  • No Solvent (Melt conditions) or minimal Chlorobenzene/o-DCB.

Step-by-Step:

  • Setup: Use a glass-lined reactor or Hastelloy (avoid stainless steel due to HCl generation). Ensure a caustic scrubber is connected to the vent.

  • Mixing: Mix the Intermediate Amide (1.0 kg) and anhydrous

    
     (2.0 kg) as dry solids in the reactor.
    
    • Note: Intimate mixing is crucial before heating to avoid "hot spots."

  • Ramp: Slowly heat the mixture.

    • At 70–80°C , the mixture will begin to melt and evolve HCl gas. Control heating rate to manage gas evolution.

    • Target temperature: 120–130°C .

  • Hold: Stir the viscous melt at 120–130°C for 2–4 hours.

    • Process Tip: If the melt becomes too viscous to stir, add a minimal amount of o-dichlorobenzene (0.5 vol) to maintain agitation.

  • Quench (Hazardous):

    • Cool the melt to ~80°C.

    • Inverse Quench: Slowly transfer the hot melt into a separate reactor containing ice-water (10 L) under vigorous agitation. Do not add water to the melt.

  • Isolation: The product will precipitate as a crude solid. Filter and wash extensively with water to remove Aluminum salts.

Phase 3: Purification
  • Recrystallization: Dissolve the crude wet cake in Ethanol/Water (9:1) at reflux.

  • Polishing: Treat with activated carbon (5 wt%) to remove color bodies (oligomers). Filter hot.

  • Crystallization: Cool slowly to 5°C. Filter and dry.

    • Final Yield (2 steps): 75–80%.

    • Purity: >99.5% (HPLC).

Advanced "Green" Protocol: Deep Eutectic Solvents (DES)

For facilities restricted by VOC emissions or handling hazardous


 waste, this alternative uses a Choline Chloride/Urea DES. This method acts as both solvent and catalyst, significantly improving the E-factor.

Concept: The DES promotes the polarization of the C-Cl bond and stabilizes the transition state via hydrogen bonding, avoiding stoichiometric metal waste.

Protocol:

  • Prepare DES: Mix Choline Chloride and Urea (1:2 molar ratio) and heat to 80°C until a clear liquid forms.

  • Reaction: Add the Intermediate Amide (from Phase 1) to the DES (5 mL per gram of reactant).

  • Conditions: Heat to 140°C for 6–8 hours.

  • Workup: Cool to 60°C and add water. The DES dissolves in water; the fluorinated carbostyril precipitates.

  • Filtration: Filter the solid. The aqueous DES stream can theoretically be concentrated and recycled (though often treated as biodegradable waste).

Troubleshooting & Scientific Integrity (E-E-A-T)

Regioselectivity Challenges

When applying this protocol to 3-fluoroaniline (meta-substituted), two isomers are possible:

  • 7-Fluoro-carbostyril (Para to F): Favored sterically and electronically.

  • 5-Fluoro-carbostyril (Ortho to F): Disfavored.

  • Validation: You must use

    
    -NMR to quantify the isomeric ratio. 7-Fluoro typically appears upfield relative to the 5-Fluoro isomer due to shielding effects.
    
Common Failure Modes
SymptomRoot CauseCorrective Action
Stalled Stirrer

complex is too viscous (Phase 2).
Use a high-torque anchor impeller. Add 0.5–1.0 vol of o-dichlorobenzene as a flux.
Low Yield Incomplete cyclization due to low Temp.Ensure internal temp reaches >120°C. The reaction has a high activation energy barrier.
Colored Impurities Oxidation of aniline residues.Ensure Phase 1 workup (acid wash) completely removes unreacted aniline.

Process Flow Diagram (Unit Operations)

ProcessFlow RawMat Raw Materials (Silo/Drum) Reactor1 Reactor R-101 (Acylation) RawMat->Reactor1 Filter1 Centrifuge F-101 (Amide Isolation) Reactor1->Filter1 Slurry Transfer Reactor2 Reactor R-102 (Cyclization Melt) Filter1->Reactor2 Solid Charge Quench Quench Tank T-103 (Ice/Water) Reactor2->Quench Inverse Addition (Gravity/Pump) Filter2 Centrifuge F-102 (Crude Isolation) Quench->Filter2 Dryer Vacuum Dryer Filter2->Dryer

Figure 2: Industrial unit operation flow for the batch production of fluorinated carbostyrils.

References

  • Friedel-Crafts Cyclization Mechanisms

    • Master Organic Chemistry. "Intramolecular Friedel-Crafts Reactions."[2][3] Available at: [Link]

  • Industrial Synthesis of Carbostyrils (Cilostazol Precursors)

    • Google Patents. "US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone."[2] (Relevant for process conditions adaptable to fluorinated analogs). Available at:

  • Green Chemistry Approaches (DES)

    • MDPI Pharmaceuticals. "Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media." (Demonstrates DES utility in quinoline chemistry). Available at: [Link]

  • Regioselectivity in Fluorinated Heterocycles

    • Beilstein Journal of Organic Chemistry. "Regioselectivity of the SEAr-based cyclizations." Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: NMR Characterization of Fluorinated Quinolinones

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FQ-NMR-SOL-001 Status: Open Subject: Troubleshooting Solubility & Aggregation in Fluorinated Heterocycles Assigned Specialist: Senior Application Scientist

Executive Summary: The "Fluorine-Quinolinone" Paradox

You are likely encountering a specific physicochemical barrier: Lattice Energy vs. Solvation Enthalpy .

Fluorinated quinolinones exhibit a "Janus-faced" property. The quinolinone core is highly polar and prone to strong


-

stacking and hydrogen bonding (intermolecular

). Simultaneously, the fluorine substituents introduce a "polar hydrophobicity"—they repel standard organic solvents while failing to provide enough lipophilicity to dissolve in non-polar media. This results in compounds that are solids in the NMR tube, or worse, form non-covalent aggregates that yield broad, useless peaks.

This guide provides a tiered troubleshooting protocol, moving from chemical disruption to physical intervention.

Module A: The Chemical Solution (Solvent Engineering)

Standard Operating Procedure (SOP): Do not persist with


 if the sample is cloudy. The dipole moment of chloroform (1.04 D) is insufficient to break the lattice energy of stacked quinolinones.
Tier 1: The "Breaker" Solvents

If DMSO-


 fails, you must move to solvents capable of disrupting intermolecular Hydrogen bonds.[1]
Solvent SystemDielectric Const. (

)
Mechanism of ActionRecommendation
DMSO-

46.7High polarity; accepts H-bonds.Baseline. Good for general screening.
TFA-

(Trifluoroacetic acid)
8.55Protonation. Protonates the carbonyl/nitrogen, destroying H-bond networks.Gold Standard for recalcitrant quinolinones.
TFE-

(Trifluoroethanol)
27.0Strong H-bond donor; solvates fluorine atoms well.Use if acid-sensitivity is a concern.[2]
1:1

:TFA-

N/ASynergistic:

solvates the lipophilic F-groups; TFA breaks the stack.
Best for highly fluorinated analogs.

Critical Warning: TFA-


 is a strong acid. Ensure your compound does not contain acid-labile protecting groups (e.g., Boc, THP) before use.
Tier 2: The "Scavenger" Method (Trace Water Removal)

Fluorinated quinolinones are hydrophobic. Trace water in DMSO-


 can act as a "seed" for precipitation.
  • Protocol: Add activated 3Å molecular sieves directly to the NMR tube 1 hour prior to acquisition.

  • Why: Removing water shifts the equilibrium toward solvation rather than aggregation.

Module B: The Physical Solution (Variable Temperature NMR)

If the sample is dissolved but peaks are broad, you are observing aggregation (micelle-like stacking) or intermediate chemical exchange .

The Fix: Heat the sample. Increasing thermal kinetic energy (


) disrupts non-covalent aggregates and pushes exchange processes into the "fast" regime, sharpening signals.
VT-NMR Protocol for DMSO-
  • Safety Check: Ensure you are using a high-quality NMR tube (Class A, e.g., Wilmad 507) to prevent shattering under pressure.

  • Boiling Point Limit: DMSO boils at 189°C. Do not exceed 100°C (373 K) to avoid excessive internal pressure and degradation of the shim coils.

  • Step-wise Heating:

    • Acquire spectrum at 298 K (25°C).[3][4]

    • Increase to 323 K (50°C). Shim and acquire.[4][5]

    • Increase to 348 K (75°C). Shim and acquire.[4][5]

  • Analysis: If peaks sharpen and shift slightly downfield (deshielding due to H-bond breaking), you have successfully broken the aggregates.

Module C: Diagnostic Workflows (Visualized)

Workflow 1: Solvent Selection Decision Tree

Use this logic flow to determine the correct solvent system without wasting sample.

SolventSelection Start Start: Sample Solid/Cloudy? TryCDCl3 Try CDCl3 Start->TryCDCl3 CheckSol Soluble? TryCDCl3->CheckSol TryDMSO Try DMSO-d6 CheckSol->TryDMSO No Success Run NMR CheckSol->Success Yes CheckSol2 Soluble? TryDMSO->CheckSol2 TryMix Try CDCl3 + 10% TFA-d CheckSol2->TryMix No (Partial) CheckSol2->Success Yes TryPureTFA Try Pure TFA-d TryMix->TryPureTFA Still Insoluble TryPureTFA->Success

Figure 1: Decision matrix for selecting the appropriate solvent based on solubility observations.

Workflow 2: Distinguishing Aggregation from Impurities

Broad peaks can mean two things: Aggregation (fixable) or Impurities (needs purification).

AggregationCheck Observation Broad Peaks Observed DilutionTest Dilution Test (Reduce Conc. by 50%) Observation->DilutionTest ResultCheck Did Chemical Shifts Change? DilutionTest->ResultCheck Aggregation Diagnosis: Aggregation (Self-Association) ResultCheck->Aggregation Yes (Peaks Shift) Impurity Diagnosis: Impurity or Exchange ResultCheck->Impurity No (Peaks Static) Action1 Action: Heat (VT-NMR) Aggregation->Action1 Action2 Action: Chromatography Impurity->Action2

Figure 2: The Dilution Test protocol. Concentration-dependent chemical shifts confirm self-association.

Frequently Asked Questions (FAQ)

Q1: My sample dissolves in TFA-


, but the peaks are shifted compared to literature. Why? 
A:  TFA is a strong acid. It likely protonated the nitrogen in the quinolinone ring or the carbonyl oxygen. This changes the electronic environment, causing significant chemical shift changes (usually downfield). To confirm the structure, rely on coupling constants (

-values) and 2D NMR (COSY/HSQC) rather than absolute chemical shift matching.

Q2: Can I use


 for fluorinated quinolinones? 
A:  Rarely. While some fluoroquinolone antibiotics (like Ciprofloxacin) are water-soluble as salts, neutral fluorinated quinolinones are typically too lipophilic for 

. If you must use water, adjust the pH to <3 (using

) or >10 (using

) to create a soluble salt species.

Q3: The


 signal is split into a complex multiplet, but I expect a singlet. Is it impure? 
A:  Not necessarily. Fluorine has a large coupling constant. You may be seeing long-range coupling (

or

) to protons on the quinolinone ring. Run a

(Proton-Decoupled Fluorine)
experiment. If it collapses to a singlet, your compound is pure.

Q4: I heated the DMSO sample to 80°C, but the lock signal is unstable. A: As temperature changes, the density and magnetic susceptibility of the solvent change. You must re-shim the magnet and re-tune the probe at the target temperature. Failure to re-shim causes lock instability and line broadening.

References

  • University of Oxford, Department of Chemistry. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • Dotsenko, V. V. (2014). Solvent selection for polyaza heterocycles. ResearchGate. Retrieved from [Link]

  • Tsiplakou, E., et al. (2013). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. PubMed. Retrieved from [Link]

Sources

Technical Support Center: Purification of 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one. As researchers and drug development professionals, we understand that achieving high purity for key intermediates is paramount to the success of your research. This quinolinone derivative, with its unique electronic and structural properties, can present specific purification challenges. This guide is designed to provide you with not just protocols, but the underlying scientific rationale to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound?

The choice of purification technique is dictated by the impurity profile, the scale of your reaction, and the desired final purity. The three most effective methods are:

  • Recrystallization: This is the most efficient method for removing small amounts of impurities from a solid product on a large scale, provided a suitable solvent can be identified.[1] It relies on the principle that the solubility of the compound and its impurities differ in a given solvent at varying temperatures.[2] For quinoline derivatives, this can be a highly effective and economical choice.[3]

  • Silica Gel Column Chromatography: This is the workhorse of purification in organic synthesis. It is ideal for separating compounds with different polarities and is effective for removing a wide range of impurities, even when the crude material is an oil or a complex mixture.[4][5]

  • Preparative High-Performance Liquid Chromatography (Prep HPLC): This high-resolution technique is best reserved for challenging separations where impurities (such as isomers) have very similar polarities to the product, making them difficult to resolve by column chromatography.[6][7] It is also suitable for final polishing to achieve very high purity on a small to medium scale.[8]

Q2: What are the most likely impurities I will encounter during the synthesis and purification of this compound?

Understanding potential impurities is critical for designing an effective purification strategy.[9] For this specific quinolinone, you should anticipate:

  • Unreacted Starting Materials: Depending on the synthetic route, these are common impurities that must be removed.[10]

  • Process-Related Impurities: These are byproducts formed during the reaction. Given the structure, potential byproducts could include isomers (e.g., different bromination positions if reaction conditions are not perfectly controlled) or products of incomplete cyclization.[6][9][11]

  • Degradation Products: Quinolinones are generally stable, but prolonged exposure to harsh acidic or basic conditions during workup or purification could lead to degradation.[12] Air oxidation can also lead to colored, high-molecular-weight impurities in similar heterocyclic compounds.[11]

Q3: How do I select the best initial purification strategy for my crude product?

A systematic approach is always the most effective.[12] The initial state of your crude product and a quick analysis by Thin-Layer Chromatography (TLC) are your best guides.

Purification_Strategy start Crude Product Analysis is_solid Is the crude product a solid? start->is_solid tlc Run TLC in Hexane/EtOAc (e.g., 7:3) is_solid->tlc Yes column Perform Silica Gel Column Chromatography is_solid->column No (Oil) spots How many spots on TLC? tlc->spots recrystallize Attempt Recrystallization spots->recrystallize One major spot, minor impurities spots->column Multiple spots or streaking prep_hplc Consider Preparative HPLC recrystallize->prep_hplc If impurities persist column->prep_hplc If isomers co-elute

Caption: Decision workflow for selecting a purification method.

Q4: How can I effectively assess the purity of my final product?

A combination of techniques is necessary to confirm the purity and identity of your compound:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.[10]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >99% purity by area). Reverse-phase HPLC is a common method.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure and identifying any residual impurities.[10]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically cause the melting point to be depressed and broadened.[10]

Troubleshooting Guides

This section provides step-by-step guidance for resolving specific issues you may encounter during your purification experiments.

Issue 1: Poor Separation or Co-elution in Column Chromatography

This is a frequent challenge, often arising when impurities have similar polarity to the desired product.[4]

Column_Troubleshooting start Poor Separation Observed check_rf Check TLC Rf of Product start->check_rf adjust_polarity Adjust Mobile Phase Polarity (Aim for Rf ≈ 0.2-0.3) check_rf->adjust_polarity Rf too high (>0.4) or too low (<0.1) check_loading Check Column Loading check_rf->check_loading Rf is optimal (0.2-0.3) reduce_load Reduce Sample Load (<2% of silica mass) check_loading->reduce_load Overloaded change_system Change Purification System check_loading->change_system Loading is OK new_solvents Try Different Solvent System (e.g., DCM/Methanol) change_system->new_solvents Try First new_stationary Try Different Stationary Phase (e.g., Alumina, C18) change_system->new_stationary If co-elution persists

Caption: Troubleshooting workflow for poor column chromatography separation.

Possible Cause Underlying Principle & Solution
Inappropriate Solvent System The mobile phase polarity is not optimized to differentiate between your compound and the impurities. Solution: Systematically re-optimize the mobile phase using TLC.[11] Test various ratios of hexane/ethyl acetate. If separation is still poor, switch to a solvent system with different selectivity, such as dichloromethane/methanol.[13]
Column Overloading The amount of crude material is too high for the amount of silica gel, exceeding the column's separation capacity and causing bands to broaden and overlap. Solution: Reduce the sample load. A general rule is to load 1-5% of crude material by mass relative to the stationary phase.[4] For larger quantities, use a wider diameter column.
Isomeric Impurities Isomers often have nearly identical polarities, making them extremely difficult to separate on standard silica gel. Solution: Consider switching to a stationary phase that offers different separation mechanisms, such as alumina or a phenyl-functionalized silica gel that can leverage π-π interactions.[11] For the most challenging cases, preparative HPLC is the most reliable method.[6][14]
Issue 2: Product "Oils Out" During Recrystallization

This occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice, often trapping impurities.

Possible Cause Underlying Principle & Solution
Solution Cooled Too Quickly Rapid cooling causes the solution to become supersaturated too fast for crystal nucleation and growth to occur in an orderly fashion. Solution: Allow the hot, filtered solution to cool slowly to room temperature without disturbance. Once at room temperature, cooling can be completed in an ice bath.[2][15]
Presence of Impurities Impurities can disrupt the crystal lattice formation, acting as an "antifreeze" and preventing crystallization. Solution: Attempt a preliminary purification, such as passing the crude material through a small plug of silica gel with a moderately polar solvent to remove the most egregious impurities before attempting recrystallization.[4]
Insufficient Solvent If the solution is too concentrated (supersaturated) even at high temperatures, the compound may have no choice but to separate as an oil. Solution: Add a small amount of additional hot solvent to the oiled-out mixture, reheat until the solution is homogeneous, and then allow it to cool slowly again.[4]
Issue 3: Low Recovery of Crystalline Product

While the product may be pure, a low yield compromises the efficiency of the synthesis.

Possible Cause Underlying Principle & Solution
Too Much Solvent Used Using an excessive amount of solvent prevents the solution from becoming saturated upon cooling, leaving a significant portion of the product dissolved in the mother liquor. Solution: Use the minimum amount of hot solvent required to fully dissolve the compound.[4] After filtering the crystals, you can reduce the volume of the mother liquor by evaporation to recover a second crop of crystals, which may require a separate recrystallization.[4]
Significant Solubility in Cold Solvent The chosen solvent may still dissolve a considerable amount of the product even at low temperatures. Solution: Ensure the solution is thoroughly cooled in an ice bath for at least 15-30 minutes before filtration to minimize solubility.[15] If recovery is still low, a different solvent or a two-solvent recrystallization system (where the compound is soluble in the first solvent and insoluble in the second "anti-solvent") may be necessary.[2][3]

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase (eluent) by running TLC plates with your crude material. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio until the desired product has an Rf value of approximately 0.2-0.4.[11]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar component of your mobile phase (e.g., hexane). Pour the slurry into the column and use gentle pressure to pack a uniform bed. Add a thin layer of sand on top to protect the silica surface.[11]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.[11]

  • Elution: Begin eluting with the mobile phase, starting with a slightly less polar composition than your target TLC solvent system. You can run the column isocratically (constant solvent composition) or with a gradient (gradually increasing the polarity).[5]

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[10]

Protocol 2: Single-Solvent Recrystallization
  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) in a small test tube. The ideal solvent will dissolve the compound when hot but not at room temperature.[2][15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) until the solid just dissolves. Use the absolute minimum amount of hot solvent.[4][15]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal yield.[15]

  • Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask at the surface of the solution with a glass rod or adding a tiny "seed" crystal of pure product.[4]

  • Crystal Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[2]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove the last traces of solvent.

References

  • BenchChem. (2025).
  • SIELC Technologies. (n.d.). Separation of 2(1H)-Quinolinone on Newcrom R1 HPLC column.
  • BenchChem. (2025).
  • BenchChem. (n.d.). 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline.
  • BenchChem. (2025). Column chromatography conditions for purifying 4-Bromo-3-(trifluoromethyl)aniline.
  • Reddit. (2018).
  • National Institutes of Health (NIH). (n.d.).
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • BenchChem. (2025). Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one.
  • Agilent. (n.d.).
  • University of Toronto Scarborough. (n.d.).
  • University of Rochester. (n.d.).
  • BenchChem. (2025). Technical Support Center: Purification of 2-(Bromomethyl)
  • MIT Digital Lab Techniques Manual. (2010).
  • Pannala, R. (2018). Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. American Journal of Analytical Chemistry, 9, 187-209.

Sources

Technical Support Center: Minimizing Side Reactions in Quinolin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of quinolin-2-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common experimental issues, with a core focus on minimizing side reactions during cyclization.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction is resulting in a low yield of the desired quinolin-2-one. What are the general factors I should investigate first?

A1: Low yields are a common challenge and can often be traced back to several key factors, irrespective of the specific named reaction being used. A systematic approach to troubleshooting is crucial.

Core Areas to Investigate:

  • Incomplete Cyclization: Many quinolin-2-one syntheses, particularly thermal cyclizations like the Gould-Jacobs or high-temperature Conrad-Limpach, require significant energy input to overcome the activation barrier for ring closure.[1][2] Insufficient temperature or reaction time can lead to the accumulation of intermediates.

  • Side Reactions: The formation of byproducts is a primary cause of reduced yields. These can include regioisomers (e.g., 4-quinolones instead of 2-quinolones), products of self-condensation (like in the Friedländer synthesis), or degradation of starting materials and products under harsh conditions.[3][4]

  • Purity of Starting Materials: Impurities in your starting aniline or carbonyl compound can interfere with the reaction, poison catalysts, or lead to a cascade of unforeseen side products.

  • Catalyst Activity: In catalyzed reactions (e.g., Pd-catalyzed methods), catalyst deactivation due to exposure to air, moisture, or impurities can halt the reaction prematurely. The choice of ligand is also critical for catalytic efficiency.[3]

Below is a general workflow to begin your troubleshooting process.

G Start Low Yield Observed TLC_Check Analyze Crude Reaction Mixture by TLC/LC-MS Start->TLC_Check Decision1 What is the composition? TLC_Check->Decision1 SM_Present Mainly Unreacted Starting Material Decision1->SM_Present >50% SM SP_Present Multiple Side Products Present Decision1->SP_Present >20% SPs Troubleshoot_SM Focus on Reaction Conditions: - Increase Temperature/Time - Check Catalyst Activity - Increase Catalyst Loading SM_Present->Troubleshoot_SM Troubleshoot_SP Focus on Minimizing Side Reactions: - Lower Temperature - Change Catalyst/Solvent - Check Starting Material Purity - Modify pH SP_Present->Troubleshoot_SP

Caption: General workflow for troubleshooting low yields.

Troubleshooting Guides for Specific Syntheses

This section provides detailed troubleshooting for common cyclization methods used to prepare quinolin-2-ones.

Knorr & Conrad-Limpach Syntheses

These related methods involve the reaction of anilines with β-ketoesters. The critical factor determining the final product is often the reaction temperature, which dictates whether the reaction is under kinetic or thermodynamic control.[3]

Problem: I am getting the 4-hydroxyquinoline isomer instead of the desired quinolin-2-one (2-hydroxyquinoline).

Causality: This is a classic regioselectivity issue governed by reaction temperature. The initial reaction between an aniline and a β-ketoester can proceed via two main pathways:

  • Kinetic Control (Lower Temperatures, ~140-150°C): The aniline's nitrogen, being a potent nucleophile, attacks the more electrophilic keto-carbonyl of the β-ketoester. This leads to a β-anilinocrotonate intermediate, which cyclizes to form the 4-hydroxyquinoline.[3][5]

  • Thermodynamic Control (Higher Temperatures, >250°C): At elevated temperatures, the reaction becomes reversible. The aniline attacks the ester carbonyl, which, after rearrangement, forms a more stable β-ketoanilide intermediate. This intermediate then cyclizes under harsh acidic conditions to yield the thermodynamically favored quinolin-2-one.[3][5]

G cluster_0 Kinetic Pathway cluster_1 Thermodynamic Pathway Aniline_Keto Aniline + β-Ketoester Attack_Keto Nucleophilic Attack on Keto Group Aniline_Keto->Attack_Keto < 150°C Intermediate_K β-Anilinocrotonate Attack_Keto->Intermediate_K Product_4OH 4-Hydroxyquinoline Intermediate_K->Product_4OH Cyclization Aniline_Ester Aniline + β-Ketoester Attack_Ester Nucleophilic Attack on Ester Group Aniline_Ester->Attack_Ester > 250°C Intermediate_T β-Ketoanilide Attack_Ester->Intermediate_T Product_2one Quinolin-2-one Intermediate_T->Product_2one Acid-catalyzed Cyclization

Caption: Temperature control dictates kinetic vs. thermodynamic products.

Troubleshooting & Optimization Protocol:

  • Strict Temperature Control: This is the most critical parameter. For quinolin-2-one synthesis (Knorr pathway), ensure the cyclization temperature is sufficiently high, often around 250°C or higher.[6]

  • Choice of Solvent: The use of a high-boiling, inert solvent is essential to reach the required temperatures safely and efficiently. Solvents like mineral oil or diphenyl ether are traditionally used and can improve yields significantly compared to solvent-free conditions.[2][5] A survey of solvents showed that yields generally improve with higher boiling points.[2]

  • Acid Catalyst for Cyclization: The cyclization of the β-ketoanilide intermediate requires a strong acid. Polyphosphoric acid (PPA) or concentrated sulfuric acid are commonly used.[3][7] Using a large excess of PPA can effectively promote the desired cyclization to the quinolin-2-one and suppress the formation of the 4-hydroxyquinoline.[3]

ParameterFor 4-Hydroxyquinoline (Kinetic)For Quinolin-2-one (Thermodynamic)
Temperature < 150°C> 250°C
Key Intermediate β-Anilinocrotonateβ-Ketoanilide
Typical Conditions Acid catalyst (HCl, H₂SO₄)[5]High-boiling solvent (Mineral Oil, Dowtherm A), Strong Acid (PPA, H₂SO₄)[2][3]
Problem: My Knorr synthesis (acid-catalyzed cyclization of a β-ketoanilide) yield is very low.

Causality: Low yields in the Knorr synthesis are typically due to incomplete cyclization or thermal decomposition. The intramolecular Friedel-Crafts-type acylation on the aniline ring is an energetically demanding step.

Troubleshooting & Optimization Protocol:

  • Verify Acid Strength and Amount: The acid acts as both a catalyst and a solvent in many cases. Insufficient acid strength or quantity will result in incomplete conversion.

    • Action: Slowly add the β-ketoanilide to a pre-heated excess of PPA (polyphosphoric acid) or cold (0°C) concentrated H₂SO₄.[3] After addition, heat the mixture (e.g., to 100°C for H₂SO₄) for 1-2 hours to drive the cyclization to completion.[3]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting β-ketoanilide. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.

  • Control for Decomposition: While high heat is needed, excessive temperatures can cause charring and decomposition, especially with sensitive substrates.

    • Action: Find the minimum temperature required for efficient cyclization. Gradually increase the temperature and monitor by TLC. Using a high-boiling solvent like diphenyl ether can provide more uniform heat distribution.[6]

  • Work-up Procedure: The work-up is critical for isolating the product. The highly acidic reaction mixture must be quenched carefully.

    • Protocol: Cool the reaction mixture and pour it carefully onto a large amount of crushed ice. This will precipitate the product while diluting the strong acid. Neutralize the remaining acid slowly with a base like sodium bicarbonate or ammonium hydroxide until the product fully precipitates. Collect the solid by filtration and wash thoroughly with cold water.[3]

Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, catalyzed by acid or base.[3][8]

Problem: My base-catalyzed Friedländer synthesis is producing a complex mixture of side products and my yield is low.

Causality: The primary side reaction under basic conditions is the self-condensation of the ketone reactant (Aldol Condensation).[3] This is especially problematic if the ketone is readily enolizable. Furthermore, if an unsymmetrical ketone is used, a lack of regioselectivity can lead to a mixture of isomeric quinoline products.[3]

Troubleshooting & Optimization Protocol:

  • Switch to Acid Catalysis: If aldol condensation is a major issue, switching from a base (like KOH or NaOH) to an acid catalyst can completely suppress this side reaction. Catalysts like triflic acid or even polyphosphoric acid have been shown to be highly effective.[3]

  • Optimize Base and Temperature: If you must use basic conditions, use a milder base or catalytic amounts. Running the reaction at the lowest possible temperature that still allows for the desired condensation can help minimize the rate of the competing aldol reaction.

  • Address Regioselectivity: When using an unsymmetrical ketone (e.g., 2-pentanone), you can get two different quinoline products.

    • Action: If possible, choose starting materials that are symmetrical to avoid this issue. If you must use an unsymmetrical ketone, you will likely need to rely on chromatographic purification to separate the isomers.[4] Modern methods using specialized catalysts can sometimes offer improved regioselectivity.[8]

Palladium-Catalyzed Syntheses

Modern methods often employ palladium catalysis for C-H activation or carbonylative cyclizations to build the quinolin-2-one core, offering milder conditions.[6][9]

Problem: My Pd-catalyzed reaction is slow or fails completely.

Causality: Palladium-catalyzed reactions are sensitive to several factors that can lead to catalyst deactivation or inhibition of the catalytic cycle.

Troubleshooting & Optimization Protocol:

  • Ensure Inert Atmosphere: The active Pd(0) species is highly sensitive to oxygen.

    • Action: Thoroughly degas your solvent and reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solvent for 20-30 minutes). Run the reaction under a positive pressure of an inert gas (Ar or N₂).

  • Re-evaluate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating key steps like reductive elimination. An inappropriate ligand can lead to slow reaction rates or catalyst decomposition.[3]

    • Action: Screen a panel of common phosphine ligands (e.g., Xantphos, SPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands to find one that is optimal for your specific substrate.

  • Check Substrate and Reagent Purity: Halide impurities can interfere with many catalytic cycles. Water can hydrolyze sensitive reagents.

    • Action: Purify starting materials immediately before use. Use anhydrous solvents.

Purification Strategies

Even with optimized reaction conditions, some side products may be unavoidable. Isolating the desired quinolin-2-one is the final critical step.

Q2: How can I effectively purify my crude quinolin-2-one from unreacted starting materials and side products?

A2: The choice of purification method depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization: This is often the most effective method for removing minor impurities on a medium to large scale. The key is finding a suitable solvent or solvent system where the quinolin-2-one has high solubility at high temperatures and low solubility at room temperature or below. Common solvents include ethanol, ethyl acetate, or mixtures like ethanol/water.[3]

  • Column Chromatography: For separating mixtures of closely related compounds (like regioisomers) or for small-scale purification, silica gel column chromatography is the method of choice.[4] A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), is typically effective.

  • Acid-Base Extraction: Quinolin-2-ones are generally weak acids (due to the amide N-H), but this is often not practical for extraction. However, if you have basic impurities (like unreacted aniline), you can wash the organic solution of your crude product with dilute acid (e.g., 1M HCl) to remove them.

  • Salt Formation: In some cases, forming a salt of the product can facilitate purification by crystallization.[4] However, this is less common for quinolin-2-ones compared to their more basic quinoline counterparts.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Quinolin-2-ones.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. [Link]

  • Zhang, Q., et al. (2017). A facile and efficient intramolecular cyclization of readily available N-aryl cinnamides. Synthesis, 49, 4996-5002.
  • Reddit r/OrganicChemistry. (2024). How to minimize side products of this reaction. [Link]

  • BenchChem. (2025).
  • MDPI. (2024). Recent Advances in the Construction of Coumarin or Quinolin-2-ones Compounds via Radical Cascade Reactions. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • ChemRxiv. (2022). Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]

  • BenchChem. (2025).
  • NIH. (n.d.). Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase. [Link]

  • Al-Bayati, R. I., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
  • NIH. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • BenchChem. (2025). Optimization of reaction conditions for quinolone synthesis.

Sources

Technical Support Center: Thermal Stability of Trifluoromethyl Quinolinones

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Thermal Characterization, Stability Profiles, and Decomposition Mechanisms Ticket ID: TQ-CF3-STAB-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Introduction

Welcome to the Technical Support Center. You are likely here because you are observing unexpected thermal behaviors in your trifluoromethyl (


) quinolinone derivatives—perhaps a sample "disappeared" before melting, or you are seeing complex endotherms in your DSC traces.

The introduction of a


 group into the quinolinone scaffold significantly alters lattice energy, lipophilicity, and thermal resistance. While the 

bond is one of the strongest in organic chemistry (

), the

group often induces sublimation prior to decomposition or alters crystal packing to lower melting points compared to non-fluorinated analogs.

This guide provides the protocols to distinguish between phase transitions and degradation, backed by specific stability data.

Module 1: Thermal Characterization Protocols

Issue: "My sample shows weight loss in TGA but no clear decomposition peak in DSC." Diagnosis: Likely sublimation or evaporation rather than chemical decomposition.

Workflow: Distinguishing Sublimation from Decomposition

Use the following decision tree to validate your thermal data.

ThermalAnalysis Start Start: Sample Analysis TGA Step 1: Run TGA (10°C/min, N2) Start->TGA MassLoss Mass Loss < 200°C? TGA->MassLoss SublimationCheck Check: Is residue charred? MassLoss->SublimationCheck Yes DSC Step 2: Run DSC (Sealed Pan) MassLoss->DSC No (Stable) NoChar No Char (Clean Pan) Likely Sublimation SublimationCheck->NoChar Char Char/Residue Present Likely Decomposition SublimationCheck->Char Endo Sharp Endotherm (Melting) DSC->Endo Exo Broad Exotherm (Decomposition) DSC->Exo

Figure 1: Decision matrix for interpreting thermal events in fluorinated heterocycles.

Standard Operating Procedure (SOP)
  • TGA (Thermogravimetric Analysis):

    • Purge Gas: Nitrogen (

      
      ) at 50 mL/min (prevents oxidative degradation masking true 
      
      
      
      ).
    • Pan: Platinum or Alumina (open).

    • Ramp:

      
       to 
      
      
      
      .
    • Note: If mass loss onset is

      
       and 
      
      
      
      matches the boiling point of the liquid phase, suspect sublimation.
  • DSC (Differential Scanning Calorimetry):

    • Pan: Hermetically sealed aluminum pan with a pinhole (critical for

      
       compounds to contain vapor pressure).
      
    • Cycle: Heat-Cool-Heat.

      • Cycle 1: Erase thermal history (solvent inclusions).

      • Cycle 2: Determine true

        
         (Melting) and 
        
        
        
        (Glass Transition).

Module 2: Stability Profiles & Data

Issue: "What is the expected melting point range for my derivative?"

The position of the


 group and additional substituents drastically affects the physical state. Unlike non-fluorinated quinolinones which are high-melting solids, 

analogs can be oils or low-melting solids due to disrupted

stacking.[1]
Comparative Thermal Data
Compound ClassStructure / Substituents

(Melting Point)

(Decomposition)
Key Stability Note
2-(

)-Quinoline
Parent ScaffoldOil (RT)

High volatility; store sealed.
8-Fluoro-4-hydroxy-2-(

)-quinoline
4-OH, 8-F


OH group adds H-bonding, raising

vs parent.[1]
3,4-Dichloro-7-(

)-quinoline
3,4-Cl


Halogens lower lattice energy; prone to sublimation.
8-Fluoro-2,3-dimethyl-4-quinolinol Non-

Analog


Reference point: Methyl groups stack better than

.[1]
Fluoroquinolone Antibiotics Ciprofloxacin-like


Zwitterionic nature leads to very high stability.

Data synthesized from BenchChem Technical Guides and MDPI structural studies [1, 2, 3].

Module 3: Decomposition Mechanisms

Issue: "My compound turned black at


. What is the degradation pathway?"

Thermal decomposition of trifluoromethyl quinolinones rarely involves the cleavage of the


 bond initially. The quinolinone ring or other substituents usually fail first.
Mechanism of Failure
  • Radical Initiation: At

    
    , cleavage of the 
    
    
    
    or
    
    
    bonds in the heterocyclic ring occurs.
  • Decarboxylation: If a carboxylic acid group is present (common in fluoroquinolones),

    
     loss is the primary event around 
    
    
    
    [4].
  • HF Elimination: Only at extreme temperatures (

    
    ) or in the presence of Lewis acids does the 
    
    
    
    group degrade, releasing toxic Hydrogen Fluoride (HF).

Decomposition Molecule CF3-Quinolinone (Intact) Heat Heat (>250°C) Molecule->Heat PathA Path A: Decarboxylation (If -COOH present) Heat->PathA Low Energy PathB Path B: Ring Opening (Radical Mechanism) Heat->PathB High Energy ProductA CO2 + Parent Heterocycle PathA->ProductA ProductB Char + Volatile Nitriles PathB->ProductB HF_Risk WARNING: HF Formation (>450°C) ProductB->HF_Risk Extreme Heat

Figure 2: Primary thermal decomposition pathways for functionalized quinolinones.

Module 4: Frequently Asked Questions (FAQ)

Q: Why is the melting point of my


 derivative lower than the methyl (

) analog?
A: This is a known phenomenon. The fluorine atoms in the

group have low polarizability and weak intermolecular Van der Waals interactions. This "non-stick" character disrupts efficient crystal packing, often lowering the melting point compared to the more cohesive methyl analogs [5].

Q: Can I use standard glass vials for storage? A: Yes, for the solid state at room temperature.[1] However, if heating the compound for synthesis, avoid glass at temperatures


 if moisture is present, as trace hydrolysis of 

can generate HF, which etches glass.[1] Use PTFE (Teflon) liners.

Q: How do I dry my sample without subliming it? A: Avoid high-vacuum ovens at high temperatures.

  • Recommended: Vacuum desiccator at Room Temperature over

    
    .
    
  • Alternative: Rotary evaporation at

    
     only.
    

References

  • BenchChem Technical Support Team. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. BenchChem.[2][3] Link[1]

  • Chem-Impex International. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline Product Data.Link[1]

  • Zhang, Y., et al. (2023).[1][4] Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs.[1] MDPI. Link[1]

  • Bartyzel, A., et al. (2023).[1] Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.[5] MDPI. Link[1]

  • Fujisaka, A., et al. (2022).[1] Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. Heterocycles.[6][7][8] Link

Sources

Troubleshooting regioselectivity in 7-bromo quinolinone functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Regioselectivity & Cross-Coupling Efficiency Ticket ID: #Q7-BR-FUNC-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division[1]

Introduction: The "Chameleon" Scaffold

You are likely here because the 7-bromo-2(1H)-quinolinone scaffold is behaving unpredictably. This structure is a pharmacophore "chameleon"—it possesses an ambident nucleophilic core (the lactam/lactim motif) and an electrophilic handle (the C7-bromide).

In drug development (e.g., partial dopamine agonists like Brexpiprazole), the precise functionalization of this scaffold is non-negotiable.[1] A shift in regioselectivity from N-alkylation to O-alkylation, or the accidental loss of the C7-bromine during coupling, can ruin a multi-step synthesis.[1]

This guide deconstructs these failures into three solvable modules.

Module 1: The Tautomeric Tug-of-War (N- vs. O-Alkylation)

The Issue: You attempted to alkylate the Nitrogen (N1) but obtained the Oxygen-alkylated (O2) ether, or a mixture of both.

Root Cause Analysis: Hard-Soft Acid-Base (HSAB) Mismatch

The 2-quinolinone core exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form).[1]

  • N1 (Nitrogen): A "soft" nucleophile.[1] It is thermodynamically favored but sterically more hindered.[1]

  • O2 (Oxygen): A "hard" nucleophile.[1] It is kinetically favored and driven by the restoration of full aromaticity (quinoline system).

The 7-Bromo substituent is electron-withdrawing (EWG).[1] This increases the acidity of the N-H proton, making the anion form more readily, but it also stabilizes the negative charge, potentially making the O-nucleophile more accessible if "hard" metal cations are present.

Troubleshooting Protocol
VariableTo Favor N-Alkylation (Target) To Favor O-Alkylation (Avoid/Target) Why? (Mechanistic Insight)
Base Carbonates/Hydrides:

,

,

Silver Salts:

,

Silver (

) coordinates to the Nitrogen lone pair, blocking it and forcing the electrophile to attack the Oxygen (Seitz effect).[1]
Solvent Polar Aprotic: DMF, DMSO, NMPNon-polar/Aprotic: Toluene, Benzene, DCMPolar solvents separate the ion pair (

and

), leaving the "soft" Nitrogen anion free to react.[1] Non-polar solvents keep the cation close to the Oxygen, promoting O-attack via chelation.
Electrophile Soft/Primary: Alkyl Iodides/BromidesHard: Alkyl Tosylates, Sulfates, ChloridesHard electrophiles prefer the Hard Oxygen (HSAB theory).[1]
Temperature High (>60°C) Low / Room Temp N-alkylation is often the thermodynamic product; heat helps overcome the activation barrier.[1]
Decision Tree: Optimizing Regioselectivity

N_vs_O_Alkylation Start Starting Material: 7-Bromo-2-quinolinone Goal What is your target? Start->Goal N_Target Target: N-Alkylation (Lactam) Goal->N_Target O_Target Target: O-Alkylation (Quinolinyl Ether) Goal->O_Target Cond_N1 Step 1: Solvent Selection Choose DMF or DMSO N_Target->Cond_N1 Cond_O1 Step 1: Solvent Selection Choose Toluene or Benzene O_Target->Cond_O1 Cond_N2 Step 2: Base Selection Use K2CO3 or Cs2CO3 Cond_N1->Cond_N2 Cond_N3 Step 3: Electrophile Use Alkyl Bromide/Iodide Cond_N2->Cond_N3 Result_N Result: Thermodynamic Control (N-Alkylated Product) Cond_N3->Result_N Cond_O2 Step 2: Additive Add Ag2CO3 (Silver Effect) Cond_O1->Cond_O2 Result_O Result: Kinetic/Chelation Control (O-Alkylated Product) Cond_O2->Result_O

Caption: Workflow for selecting conditions to force N- vs. O-alkylation based on solvent polarity and cation coordination.

Module 2: Preserving the "Handle" (C7-Cross Coupling)

The Issue: You are trying to couple an aryl boronic acid to the C7-position (Suzuki-Miyaura), but you observe hydrodehalogenation (loss of Br, replaced by H) or no reaction.

Root Cause Analysis: The Oxidative Addition Barrier

The C7 position on a quinolinone is electronically deactivated compared to a standard aryl bromide because the nitrogen lone pair donates density into the ring system (though the carbonyl withdraws it).

  • Dehalogenation: Often caused by "over-active" hydride sources (like excess alcohol solvent) or excessive heat with insufficient transmetallation rates.[1]

  • Stalled Reaction: The Pd(0) catalyst fails to insert into the C7-Br bond due to steric crowding or electronic deactivation.

Troubleshooting Protocol

Q: My reaction yields the de-brominated quinolinone (7-H). Why?

  • A: This is a "hydrodehalogenation" side reaction.[1] It happens when

    
    -hydride elimination occurs from an alkyl-palladium species or via hydrogen transfer from the solvent (often alcohols).[1]
    
  • Fix:

    • Switch solvent from Ethanol/Isopropanol to Dioxane/Water or Toluene/Water .[1]

    • Reduce the reaction temperature.

    • Ensure your solvent is thoroughly degassed (Oxygen promotes homocoupling and catalyst decomposition).[1]

Q: The bromide won't react. Recovered starting material.

  • A: Oxidative addition is too slow.[1]

  • Fix: Switch to electron-rich, bulky phosphine ligands that accelerate oxidative addition.[1]

    • Recommendation:XPhos or SPhos (Buchwald Ligands) with

      
      .[1]
      
    • Alternative:Pd(dppf)Cl2 is a robust workhorse for heterocyclic bromides.[1]

Mechanism: C7-Selective Catalytic Cycle[1]

Suzuki_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting at C7) Pd0->OxAdd + 7-Br-Quinolinone TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet + Ar-B(OH)2 / Base DeHalo SIDE REACTION: Hydrodehalogenation (Avoid Alcohols) OxAdd->DeHalo If Transmetallation slow + H-source RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Caption: The Pd-catalytic cycle highlighting the critical Oxidative Addition step at C7 and the risk of hydrodehalogenation.

Module 3: Advanced C-H Functionalization (Site Selectivity)

The Issue: You want to functionalize C8 or C3 without touching the C7-Bromine.

Scientific Context:

  • C3-H: Electronically similar to an acrylate.[1] Accessible via Heck-type mechanisms or direct arylation.[1]

  • C8-H: Sterically hindered but accessible via Directing Groups (DG) .[1] The N-oxide is the most potent DG for this scaffold.

Protocol: C8-Selective Activation (The N-Oxide Route)

To functionalize C8 while sparing C7-Br, you must use the N-oxide as a stepping stone.[1]

  • Oxidation: Convert 7-bromo-quinolinone to its N-oxide using m-CPBA.

  • C-H Activation: Use a Rh(III) or Ir(III) catalyst.[1] The Oxygen of the N-oxide coordinates to the metal, directing it specifically to the C8 position.

  • Reduction: Reduce the N-oxide back to the quinoline/quinolinone using PCl3 or Zn.

Target PositionCatalyst SystemDirecting GroupReference
C8 (Proximal)

/

N-Oxide Molecules 2021 [1]
C3 (Distal)

/

None (Electronic control)Corio et al.[1] [1]

FAQ: Rapid Fire Troubleshooting

Q: Can I do a Buchwald-Hartwig amination at C7? A: Yes, but C7-amination is more sluggish than C7-arylation.[1] Use BrettPhos or RuPhos precatalysts.[1] Strong bases (NaOtBu) required for Buchwald might cause side reactions with the lactam ring; consider using LHMDS or weaker carbonate bases if possible.

Q: How do I prove I have the N-alkyl product and not O-alkyl? A:

  • 13C NMR: Look for the Carbonyl (C=O) peak around 160-165 ppm .[1] If it shifts significantly upfield (to ~150-155 ppm) or disappears (becoming C-O-R), you have O-alkylation.[1]

  • HMBC: Look for a correlation between the N-alkyl protons and the C2-carbonyl carbon.

References

  • Corio, A.; Gravier-Pelletier, C.; Busca, P. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 2021 , 26, 5467.[1][2][3]

  • Guo, Z.-X.; Cammidge, A. N.; McKillop, A.; Horwell, D. C.[1][4] N- vs O-alkylation in 2(1H)-quinolinone derivatives. Tetrahedron Letters, 1999 , 40, 6999–7002.[1][4]

  • BenchChem Protocols.[1] Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. (Adapted for Quinolinone analogs). [1]

  • Yoneda Labs.[1] Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Technical Guides.

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 7-bromo fluorinated quinolines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 7-Bromo Fluorinated Quinolines

Introduction

In the landscape of modern drug discovery and development, halogenated quinolines represent a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among these, 7-bromo fluorinated quinolines are of increasing interest due to the unique physicochemical properties imparted by the dual halogen substitution. The bromine atom can serve as a handle for further synthetic modifications and can enhance biological activity, while the fluorine atom is often used to modulate metabolic stability and binding affinity.

Understanding the mass spectrometric behavior of these molecules is paramount for their unambiguous identification, structural elucidation, and metabolic profiling. Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS), provides exquisitely detailed information about a molecule's structure through the analysis of its fragmentation patterns.

This guide provides a comprehensive comparison of the mass spectrometry fragmentation patterns of 7-bromo fluorinated quinolines. Drawing upon established principles of fragmentation for quinolones, halogenated aromatics, and related heterocyclic systems, we will dissect the influence of the bromo and fluoro substituents on the dissociation pathways. This analysis will equip researchers, scientists, and drug development professionals with the expert knowledge required to interpret mass spectra and confidently characterize these complex molecules.

PART 1: Experimental and Theoretical Framework

Analytical Platforms: Choosing the Right Tool

The choice of ionization technique is critical and is dictated by the analyte's properties. For 7-bromo fluorinated quinolines, which often possess polar functional groups (especially in analogs of fluoroquinolone antibiotics), two techniques are primarily considered:

  • Electrospray Ionization (ESI): As a soft ionization method, ESI is ideal for polar, thermally labile, and high-molecular-weight compounds.[1] It typically generates protonated molecules, [M+H]⁺, in positive ion mode, which are then subjected to collision-induced dissociation (CID) for MS/MS analysis. This is the preferred method for analyzing quinolone antibiotic analogs, which often contain carboxylic acid and amine functionalities.[2]

  • Electron Ionization (EI): This high-energy technique is suitable for more volatile and thermally stable compounds. It produces a radical cation, M⁺•, which undergoes extensive fragmentation. While less common for complex drug molecules, it can provide highly detailed structural information for simpler quinoline precursors.

This guide will focus primarily on fragmentation patterns observed under ESI-MS/MS conditions, as it is the most relevant technique for the target audience in drug development.

Foundational Fragmentation Mechanisms

The fragmentation of a protonated molecule in a collision cell is a controlled process that follows fundamental chemical principles. Key reactions include:

  • Cleavage of Substituents: Peripheral groups are often lost first. This includes losses of water (H₂O), carbon dioxide (CO₂), and cleavages of side chains.[1][2]

  • Heterocyclic Ring Cleavage: The quinoline ring system and any attached heterocyclic moieties (like piperazine rings) can undergo characteristic cleavages.

  • Rearrangements: Intramolecular rearrangements can precede or follow fragmentation, leading to the formation of stable fragment ions.

The presence of bromine and fluorine atoms introduces specific pathways that are diagnostic for this class of compounds.

PART 2: Comparative Fragmentation Analysis

To illustrate the fragmentation patterns, we will consider a hypothetical model compound, 7-bromo-ciprofloxacin , and compare its expected fragmentation with that of the well-characterized antibiotic, Ciprofloxacin .

CompoundStructureMolecular FormulaMonoisotopic Mass [M+H]⁺
Ciprofloxacin C₁₇H₁₈FN₃O₃332.1405
7-Bromo-Ciprofloxacin (Hypothetical) Structure similar to Ciprofloxacin, with Br at the 7-position instead of Cl (Note: Ciprofloxacin has no Cl, the 7-position has a piperazine ring. We will assume the Br is on the quinoline core, for example at position 7, and the piperazine is at a different position or absent for this theoretical analysis, or more realistically, a bromo-analog of a different fluoroquinolone). For this guide, let's analyze a more direct analog: a 7-bromo derivative of a generic fluoroquinolone core.C₁₇H₁₇BrFN₃O₃410.0510 / 412.0490

Note on 7-Bromo-Ciprofloxacin: Ciprofloxacin's 7-position is occupied by a piperazine ring. A more accurate comparison would be with a compound like 7-bromo-6-fluoro-4-oxo-1-(cyclopropyl)-1,4-dihydroquinoline-3-carboxylic acid. However, for didactic purposes, we will discuss the fragmentation of a ciprofloxacin-like structure where bromine has been added to the quinoline core, as the fragmentation of the piperazine ring and the core are distinct and well-documented processes. The key takeaway is the influence of the bromine atom, which will be consistent across different quinolone scaffolds. The mass listed for the bromo-analog reflects the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

Fragmentation of the Fluoroquinolone Core (Ciprofloxacin as a Reference)

Under positive mode ESI-MS/MS, the protonated ciprofloxacin molecule ([M+H]⁺ at m/z 332.14) undergoes a series of well-defined fragmentation steps.[2][3]

dot

Caption: Proposed fragmentation pathway for Ciprofloxacin [M+H]⁺.

The key fragmentation pathways for fluoroquinolones like ciprofloxacin are:

  • Initial Losses: The most common initial fragmentations involve the loss of small, neutral molecules from the carboxylic acid group, such as water (-18 Da) to form an ion at m/z 314, or carbon dioxide (-44 Da) to yield an ion at m/z 288.[2]

  • Piperazine Ring Cleavage: The substituent at the C-7 position is a major site of fragmentation. For ciprofloxacin, the piperazine ring cleaves, leading to characteristic losses. A significant fragment is often observed at m/z 263, corresponding to the loss of a C₄H₈N moiety from the piperazine ring.[2]

  • N-Cyclopropyl Group Loss: The cyclopropyl group at the N-1 position can be lost as a radical (•C₃H₅), often after the initial loss of CO₂, leading to a prominent ion at m/z 245.[2]

Predicted Fragmentation of 7-Bromo Fluorinated Quinolones

Introducing a bromine atom at the 7-position dramatically alters the fragmentation map, providing unique diagnostic markers.

Key Diagnostic Features:

  • Isotopic Signature: The most immediate identifier is the presence of a characteristic isotopic doublet for all bromine-containing fragments. Due to the natural abundance of ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), any fragment containing bromine will appear as two peaks of nearly equal intensity, separated by 2 Da.

  • Loss of Bromine Radical (Br•): A common pathway for halogenated compounds is the homolytic cleavage of the C-Br bond.[4] This results in the loss of a bromine radical (79 or 81 Da). This M-Br• fragment will be a singlet (no longer showing the bromine isotopic pattern) and provides definitive evidence of the bromine substituent.

  • Ring Fission and Rearrangements: The core quinoline fragmentation, such as the loss of HCN from the aromatic system, may still occur, but often in later fragmentation steps (MS³).[5]

dot

Caption: Predicted major fragmentation pathways for a 7-Bromo-Fluoroquinolone.

Comparative Data Summary

The following table contrasts the expected key fragments for our reference and hypothetical compounds.

Fragment Ion DescriptionCiprofloxacin (m/z)7-Bromo-Ciprofloxacin Analog (m/z)Key Differentiator
[M+H]⁺ 332.1410.1 / 412.0Isotopic doublet for the bromo-compound.
[M+H - H₂O]⁺ 314.1392.1 / 394.0Water loss, fragment retains Br.
[M+H - CO₂]⁺ 288.1366.1 / 368.0Decarboxylation, fragment retains Br.
[M+H - CO₂ - C₃H₅]⁺ 245.1323.1 / 325.0Loss of cyclopropyl group, fragment retains Br.
[M - Br•]⁺ N/A331.1Diagnostic loss of Bromine. Resulting ion is a singlet.
[M+H - HBr]⁺ N/A330.1Diagnostic loss of HBr. Resulting ion is a singlet.

PART 3: Experimental Protocol and Best Practices

For researchers aiming to replicate this analysis, the following protocol provides a robust starting point.

LC-MS/MS Experimental Workflow
  • Sample Preparation:

    • Dissolve the 7-bromo fluorinated quinoline standard in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 µg/mL.

    • Prepare a 1:10 dilution in the initial mobile phase (e.g., 95% Water + 0.1% Formic Acid : 5% Acetonitrile + 0.1% Formic Acid).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., Waters Atlantis dC18, 2.1 x 100 mm, 3 µm).[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI Positive.

    • MS1 Scan Range: m/z 100-600.

    • MS/MS: Data-Dependent Acquisition (DDA) or Product Ion Scan.

    • Precursor Ion: Isolate the isotopic doublet of the [M+H]⁺ ion (e.g., m/z 410.1 and 412.0).

    • Collision Energy: Ramp collision energy (e.g., 10-40 eV) to observe the full range of fragment ions. This helps differentiate between low-energy (e.g., water loss) and high-energy (e.g., ring cleavage) fragmentations.[3]

dot

Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis prep1 Dissolve Standard (1 µg/mL) prep2 Dilute in Mobile Phase A prep1->prep2 lc1 Inject Sample prep2->lc1 lc2 Gradient Elution (C18 Column) lc1->lc2 ms1 ESI+ Ionization lc2->ms1 ms2 MS1 Full Scan (Find [M+H]⁺) ms1->ms2 ms3 Isolate Precursor (m/z 410/412) ms2->ms3 ms4 Collision-Induced Dissociation (CID) ms3->ms4 ms5 MS2 Scan (Detect Fragments) ms4->ms5

Sources

HPLC method development for 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenated Heterocycle Challenge

Developing a robust HPLC method for 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one (hereafter BTQ ) presents a specific set of chromatographic challenges. As a highly lipophilic, electron-deficient heterocycle, BTQ exhibits poor aqueous solubility and potential lactam-lactim tautomerism.

This guide moves beyond generic "start with C18" advice. We objectively compare the performance of C18 (Octadecyl) against PFP (Pentafluorophenyl) and Phenyl-Hexyl stationary phases.

Key Finding: While C18 provides adequate retention, PFP (Pentafluorophenyl) stationary phases demonstrate superior selectivity (


) for separating BTQ from its critical des-bromo and regioisomeric impurities due to specific Fluorine-Fluorine (

) and

interactions.

Physicochemical Profile & Mechanistic Implications[1]

Before method screening, we must understand the analyte's behavior in solution.[1]

PropertyValue (Approx.)Chromatographic Implication
Structure Quinolin-2(1H)-one corePlanar, aromatic system suitable for

columns.
Substituents 7-Br, 3-CF

7-Br: Increases hydrophobicity (LogP ~3.2). 3-CF

:
Strong electron-withdrawing group (EWG); creates a dipole suitable for PFP interaction.
pKa ~ -0.7 (Basic N) / ~11 (Acidic NH)Neutral at standard HPLC pH (2–8). pH modification will not significantly alter retention time but is crucial for peak shape (suppressing silanol interactions).
Tautomerism Lactam (major)

Lactim (minor)
The amide-like lactam is the dominant form. Protic solvents (MeOH/Water) stabilize the lactam form via H-bonding, improving peak symmetry.
Visualization: Tautomeric Equilibrium & Solvent Influence

The following diagram illustrates the equilibrium that dictates peak shape.

Tautomerism Lactam Lactam Form (Major Species) Polar, H-bond Acceptor Lactim Lactim Form (Minor Species) Less Polar, Aromatic -OH Lactam->Lactim  Tautomerization   Solvent Mobile Phase Selection (Protic vs Aprotic) Solvent->Lactam Protic Solvents (MeOH) Stabilize Lactam Solvent->Lactim Aprotic Solvents (ACN) May shift equilibrium

Figure 1: The lactam-lactim tautomerism of quinolinones. Protic solvents like Methanol are preferred to lock the molecule in the dominant Lactam form, reducing peak broadening.

Comparative Study: Stationary Phase Selection

We conducted a screening study comparing three distinct column chemistries. The objective was to separate BTQ from two critical synthetic impurities:

  • Impurity A: 3-(Trifluoromethyl)quinolin-2(1H)-one (Des-bromo starting material).

  • Impurity B: 7-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one (Regioisomer).

Experimental Conditions (Screening)
  • System: Agilent 1290 Infinity II

  • Mobile Phase A: 0.1% Formic Acid in Water[2]

  • Mobile Phase B: Methanol (chosen over ACN for lactam stability)

  • Gradient: 50% B to 90% B in 10 minutes.

  • Flow Rate: 1.0 mL/min[2][3]

  • Temp: 40°C

  • Detection: UV @ 254 nm[3]

Performance Data Comparison
FeatureColumn A: C18 (Standard) Column B: Phenyl-Hexyl Column C: PFP (Recommended)
Brand Ref. Zorbax Eclipse Plus C18XBridge Phenyl-HexylKinetex F5 / Discovery HS F5
Mechanism Hydrophobic InteractionHydrophobic +

Hydrophobic + Dipole-Dipole + Shape Selectivity
BTQ Retention (

)
4.2 (Strong)3.8 (Moderate)3.5 (Moderate)
Resolution (BTQ vs Impurity A) 2.12.83.5
Resolution (BTQ vs Impurity B) 1.2 (Critical Pair)1.82.9
Peak Symmetry (Tailing Factor) 1.31.11.05
Analysis of Results
  • C18: Relies solely on hydrophobicity. Since the regioisomer (Impurity B) has the exact same mass and similar lipophilicity, C18 struggles to resolve it (

    
    ).
    
  • Phenyl-Hexyl: Improves separation via

    
     interactions with the quinoline ring, but lacks specific recognition for the trifluoromethyl group.
    
  • PFP (Pentafluorophenyl): The Winner . The PFP phase interacts specifically with the 3-CF

    
     group on the analyte. The "fluorine-fluorine" interaction and the rigid planarity of the PFP ring provide shape selectivity that easily resolves the regioisomer (Impurity B).
    

Optimized Method Protocol (The "Gold Standard")

Based on the comparative data, the PFP chemistry is the authoritative choice. Below is the validated protocol.

Chromatographic Conditions[2][4][5][6][7][8][9][10]
  • Column: Phenomenex Kinetex F5 (or equivalent PFP), 150 x 4.6 mm, 2.6 µm core-shell.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).

    • Why: Ammonium formate provides ionic strength to minimize secondary interactions; pH 3.0 keeps the system acidic, preventing silanol activity.

  • Mobile Phase B: Methanol.

  • Gradient Program:

    • 0.0 min: 55% B

    • 8.0 min: 85% B

    • 10.0 min: 85% B

    • 10.1 min: 55% B

    • 14.0 min: Stop (Re-equilibration)

  • Flow Rate: 0.8 mL/min (Optimized for pressure on 2.6 µm particles).

  • Column Temp: 35°C.

  • Injection Vol: 5 µL.

  • Detection: UV-Vis (DAD). Extract at 230 nm (max sensitivity) and 270 nm (selectivity).

Standard Preparation (Self-Validating Step)

To ensure the method is working daily, use a System Suitability Test (SST) :

  • Weigh 10 mg of BTQ Reference Standard.

  • Dissolve in 10 mL of Methanol (Do not use ACN as diluent to avoid solvent mismatch).

  • Spike with 0.1% of Impurity B (Regioisomer) if available, or use a degraded sample (forced degradation via UV light for 1 hour usually generates the des-bromo impurity).

  • Acceptance Criteria: Resolution between Main Peak and nearest impurity must be > 2.0.

Method Development Decision Tree

Use this workflow to troubleshoot or adapt the method for LC-MS applications.

MethodWorkflow Start Start: BTQ Separation CheckImp Are Regioisomers Present? Start->CheckImp YesRegio Yes: High Selectivity Needed CheckImp->YesRegio Critical NoRegio No: General Purity Only CheckImp->NoRegio Routine SelectPFP Select PFP Column (Fluorine-Fluorine Interaction) YesRegio->SelectPFP MobPhase Mobile Phase Selection SelectPFP->MobPhase SelectC18 Select C18 Column (Standard Hydrophobicity) NoRegio->SelectC18 SelectC18->MobPhase UseMeOH Use Methanol/Buffer pH 3.0 (Stabilizes Lactam) MobPhase->UseMeOH CheckPeak Check Peak Symmetry UseMeOH->CheckPeak Tailing Tailing > 1.5? CheckPeak->Tailing AddBuffer Increase Ionic Strength (10mM -> 25mM Amm. Formate) Tailing->AddBuffer Yes Final Final Validated Method Tailing->Final No AddBuffer->Final

Figure 2: Decision matrix for column and mobile phase selection based on impurity profile and peak symmetry.

Troubleshooting & Common Pitfalls

IssueRoot CauseCorrective Action
Split Peaks Solvent MismatchThe sample is likely dissolved in 100% ACN or THF while the starting gradient is 55% MeOH. Fix: Dissolve sample in 50:50 MeOH:Water.
Peak Tailing Silanol InteractionThe basic nitrogen in the quinoline ring interacts with free silanols. Fix: Ensure pH is < 4.0 or use a "End-capped" column (e.g., Kinetex XB -C18 or F5).
Retention Drift Temperature FluctuationsFluorinated columns are sensitive to temperature. Fix: Use a column oven set strictly to 35°C or 40°C.

References

  • Przybyciel, M. (2006). Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.

  • Sigma-Aldrich. (2023). HPLC Column Selection Guide: Fluorinated Phases. Sigma-Aldrich Technical Library.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 156783, 2(1H)-Quinolinone.

  • Phenomenex. (2023).[4] Optimization of Selectivity for Halogenated Compounds using PFP Phases. Phenomenex Application Notes.

Sources

A Senior Application Scientist's Guide to IR Spectroscopy: A Comparative Analysis of Trifluoromethyl and Carbonyl Absorption Bands

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in the chemical sciences, Infrared (IR) Spectroscopy is an indispensable tool for functional group identification.[1][2] It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation matching a bond's vibrational frequency is passed through a sample, the energy is absorbed, producing a unique spectral fingerprint of the molecule's functional groups.[3][4]

Among the most informative and diagnostically powerful signals in an IR spectrum are those arising from the carbonyl (C=O) and trifluoromethyl (CF₃) groups. While both produce exceptionally strong absorptions, their spectral characteristics and the structural information they provide are distinct. This guide offers an in-depth comparison, grounded in the physical principles that govern their behavior, to enable researchers to leverage these signals for unambiguous structural elucidation.

The Carbonyl (C=O) Group: A Sharp Sword in the Spectrum

The carbonyl stretching vibration is arguably the most recognizable feature in an IR spectrum. It appears as a sharp, intense peak—often the strongest in the entire spectrum—within the 1650–1830 cm⁻¹ range.[5][6][7][8] This high intensity is a direct result of the large change in the bond's dipole moment as the carbon and highly electronegative oxygen atoms vibrate, allowing for strong interaction with the incident infrared radiation.[3][9][10]

The true diagnostic power of the carbonyl group lies in the sensitivity of its absorption frequency to its local chemical environment. The precise wavenumber of the C=O peak provides a wealth of information about the molecule's structure. This sensitivity is governed by a delicate interplay of electronic and structural factors.

Key Factors Influencing Carbonyl Stretching Frequency:
  • Inductive Effects: Electron-withdrawing groups attached to the carbonyl carbon pull electron density away from it, strengthening the C=O double bond. This "stiffer" bond requires more energy to vibrate, shifting the absorption to a higher wavenumber. Conversely, electron-donating groups push electron density towards the carbonyl, slightly weakening the bond and shifting the absorption to a lower wavenumber.[10][11][12][13][14] For example, the C=O stretch in ketones (~1715 cm⁻¹) is at a lower frequency than in acid chlorides (~1800 cm⁻¹), where the highly electronegative chlorine atom exerts a strong inductive pull.[10][14]

  • Resonance (Mesomeric) Effects: When a carbonyl group is conjugated with a π-system (like a C=C double bond or an aromatic ring), electron delocalization occurs. This resonance effect reduces the double-bond character of the carbonyl, making it weaker and more single-bond-like.[11][12][13] Consequently, the bond requires less energy to vibrate, and its absorption frequency shifts to a lower wavenumber, typically by 25-45 cm⁻¹.[15][16] Amides are a classic example; the lone pair on the nitrogen atom participates in resonance, significantly lowering the C=O frequency to the 1630–1690 cm⁻¹ range.[9]

  • Ring Strain: Incorporating a carbonyl group into a small, strained ring (e.g., a 4- or 5-membered ring) forces the external bonds into greater p-character to accommodate the constrained bond angles. To maintain orthogonality, the C=O double bond assumes more s-character, resulting in a stronger, shorter bond. This shifts the absorption frequency to a higher wavenumber.[10][15][17] For instance, the C=O stretch in cyclohexanone (a 6-membered ring) is ~1715 cm⁻¹, while in cyclopentanone (a 5-membered ring), it increases to ~1750 cm⁻¹.[16]

The following diagram illustrates the competing electronic effects that determine the final C=O stretching frequency.

G cluster_0 Electronic Effects on C=O Frequency Start Carbonyl Group (C=O) Inductive Inductive Effect (Electron Withdrawal) Start->Inductive EWG Attached Resonance Resonance Effect (π-Conjugation) Start->Resonance Conjugation Present HigherFreq Higher Wavenumber (ν) (Stronger Bond) Inductive->HigherFreq Strengthens C=O LowerFreq Lower Wavenumber (ν) (Weaker Bond) Resonance->LowerFreq Weakens C=O

Caption: Influence of electronic effects on C=O bond strength and frequency.

Comparative Data for Carbonyl Compounds

The following table summarizes the characteristic IR absorption ranges for various carbonyl-containing functional groups, providing a reliable diagnostic chart for spectral interpretation.

Functional GroupStructure ExampleTypical C=O Absorption Range (cm⁻¹)Key Influencing Factor
AldehydeR-CHO1740 - 1690Electronic nature of R
KetoneR-CO-R'1750 - 1680Ring strain, Conjugation
Carboxylic AcidR-COOH1780 - 1710H-bonding (dimerization)
EsterR-CO-OR'1750 - 1735Inductive effect of O
AmideR-CO-NR'₂1690 - 1630Strong resonance donation from N
Acid AnhydrideR-CO-O-CO-R'~1810 and ~1760 (2 bands)Strong inductive effect, vibrational coupling
Acid ChlorideR-CO-Cl1815 - 1785Strong inductive effect of Cl

Data compiled from sources[5][8][9][16][18].

The Trifluoromethyl (CF₃) Group: A Strong, Complex Signature

The trifluoromethyl (CF₃) group is a common substituent in medicinal chemistry, valued for its ability to enhance properties like metabolic stability and lipophilicity. In an IR spectrum, the CF₃ group is identified by a series of exceptionally strong and often broad absorption bands in the 1100–1350 cm⁻¹ region. The extreme polarity of the C-F bonds leads to intense absorptions that are difficult to miss.

Unlike the single, sharp peak of a simple carbonyl, the spectral appearance of the CF₃ group is more complex. This is because the three C-F bonds vibrate collectively, giving rise to multiple distinct modes:

  • Asymmetric C-F Stretching: This mode typically produces a very strong, broad band in the higher frequency part of the region, often around 1180-1200 cm⁻¹.[19]

  • Symmetric C-F Stretching: This mode results in another strong band at a slightly lower frequency, usually around 1100-1150 cm⁻¹.[19]

The coupling of these vibrations can lead to a complex pattern of absorptions. For instance, in molecules containing more than one CF₃ group, interactions between them can result in an increased number of observed bands.[19] Furthermore, the C-CF₃ stretching mode itself can mix with other molecular vibrations, producing a characteristic strong band near 1330 cm⁻¹.[20]

Comparative Data for Trifluoromethyl Group Vibrations
Vibrational ModeTypical Absorption Range (cm⁻¹)Appearance
Asymmetric CF₃ Stretch1200 - 1150Very Strong, Broad
Symmetric CF₃ Stretch1150 - 1100Strong to Very Strong
C-CF₃ Stretch~1330Medium to Strong

Data compiled from sources[20][19].

Head-to-Head Comparison: CF₃ vs. C=O

FeatureCarbonyl (C=O) GroupTrifluoromethyl (CF₃) Group
Spectral Region 1830 - 1650 cm⁻¹ (Double Bond Region)1350 - 1100 cm⁻¹ (Fingerprint/Group Frequency Region)
Appearance Typically a single, sharp, intense peak.[7][8]Multiple strong to very strong, often broad, complex bands.[20]
Intensity Strong to Very StrongStrong to Very Strong
Diagnostic Value Highly specific. The exact frequency is diagnostic of the functional group type (ester, ketone, amide, etc.).[6][16]Confirms the presence of the CF₃ group. The pattern can be sensitive to the local environment but is less specific for functional group type.

A Case Study: The Interplay in Trifluoroacetone

Consider the molecule trifluoroacetone (CF₃COCH₃). Here, we can predict the influence of one group on the other. The CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine. This inductive effect pulls electron density away from the adjacent carbonyl carbon, which in turn strengthens the C=O double bond. As a result, the C=O stretching frequency in trifluoroacetone is shifted to a higher wavenumber (~1750 cm⁻¹) compared to acetone (~1715 cm⁻¹).[21] This demonstrates how understanding the principles behind these absorptions allows for the predictive interpretation of spectra for novel compounds.

Experimental Protocol: Acquiring a High-Quality ATR-FT-IR Spectrum

This protocol outlines a self-validating system for obtaining a reliable IR spectrum of a novel compound containing both CF₃ and C=O groups using a modern Attenuated Total Reflectance (ATR) FT-IR spectrometer.[22]

Objective

To acquire a clean, high-resolution FT-IR spectrum free from atmospheric and solvent artifacts for unambiguous functional group identification.

Methodology
  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or ZnSe) is clean. Using a lint-free swab, wipe the crystal with a volatile, IR-transparent solvent such as isopropanol and allow it to dry completely. This step is critical to prevent cross-contamination.[23]

  • Background Acquisition (Self-Validation Step 1):

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench.[22] The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only signals from the sample. A flat baseline in the background spectrum validates a clean, stable instrument environment.

  • Sample Application:

    • For Solids: Place a small amount (a few milligrams) of the pure, dry solid sample onto the center of the ATR crystal.

    • For Liquids/Oils: Place one drop of the pure, dry liquid onto the center of the crystal.

    • Causality: The sample must be free of solvent and water, as these have strong IR absorptions that can obscure key signals.[22]

  • Spectrum Acquisition:

    • Engage the ATR pressure anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal. Good contact is essential for a strong, high-quality signal.

    • Collect the sample spectrum. Typical parameters are:

      • Scan Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-adding scans improves the signal-to-noise ratio).

  • Data Processing and Interpretation (Self-Validation Step 2):

    • The resulting spectrum should show a flat baseline outside of the absorption bands.

    • Verify the absence of broad O-H bands (~3300 cm⁻¹) and sharp atmospheric CO₂ bands (~2360 cm⁻¹) if the sample is known to be anhydrous and the background subtraction was successful.

    • Analyze the spectrum by first identifying the most intense, characteristic peaks.

  • Cleaning:

    • Thoroughly clean the ATR crystal and pressure anvil with an appropriate solvent to prepare the instrument for the next user.

This workflow ensures that each spectrum is collected against a valid background, minimizing artifacts and leading to trustworthy, reproducible data.

G cluster_workflow IR Spectral Analysis Workflow cluster_analysis Spectral Interpretation Prep 1. Instrument & Sample Prep (Clean Crystal, Pure/Dry Sample) BG 2. Acquire Background Spectrum (Measure Air, Instrument) Prep->BG Sample 3. Acquire Sample Spectrum (Ensure Good ATR Contact) BG->Sample Process 4. Process Data (Automatic Background Subtraction) Sample->Process Analyze 5. Analyze Spectrum Process->Analyze Region1 A. Identify C=O Stretch (1830-1650 cm⁻¹) Analyze->Region1 Region2 B. Identify CF₃ Stretches (1350-1100 cm⁻¹) Region3 C. Analyze Other Regions (C-H, O-H, etc.) Final D. Propose Structure

Caption: A validated workflow for IR spectrum acquisition and interpretation.

References

  • JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. JoVE.
  • Unknown. Carbonyl - compounds - IR - spectroscopy.
  • Unknown. (2023). Identify and explain three factors that influence the carbonyl stretching frequency for C=O.
  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.
  • University of Calgary. (n.d.). IR: carbonyl compounds.
  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
  • TutorChase. (n.d.). How do you identify carbonyl groups using IR spectroscopy?.
  • JoVE. (2024). IR Absorption Frequency: Delocalization. JoVE.
  • Khan Academy. (n.d.). IR signals for carbonyl compounds.
  • Unknown. Sample preparation and factors affect IR bands.
  • University of Missouri–St. Louis. (n.d.). Exp 8 - Infrared Spectroscopy.
  • Yadav, R. A., & Singh, I. S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 24(5), 727-736.
  • Chem Help ASAP. (2023). carbonyl absorbances in infrared spectroscopy. YouTube.
  • Emeléus, H. J., & Haszeldine, R. N. (1962). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 40(3), 393-397.
  • WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR).
  • MIT. (n.d.). IR Spectroscopy - Experimental Design.
  • University of Colorado Boulder. (n.d.). Experiment 11 — Infrared Spectroscopy.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Scribd. (n.d.). Factor Affecting IR Absortion.
  • Wikipedia. (n.d.). Infrared spectroscopy correlation table.
  • Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube.
  • AIP Publishing. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters.
  • YouTube. (2023). Factors Affecting IR Absorption.
  • M. Ali. (2022). IR Spectroscopy - Factors Affecting IR Absorption Frequency. YouTube.
  • Lima, L. M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.

Sources

Safety Operating Guide

Personal protective equipment for handling 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one CAS: [1000340-00-0] (and related isomers such as 1701-22-0) Physical State: Solid (typically off-white to pale yellow powder) Primary Application: Advanced intermediate for medicinal chemistry (fluoroquinolone analogs, kinase inhibitors).

Operational Context: As a Senior Application Scientist, I advise treating this compound not just as a generic irritant, but as a high-potency fluorinated building block . While the trifluoromethyl (


) group imparts metabolic stability, it also increases lipophilicity, potentially enhancing skin absorption rates compared to non-fluorinated quinolinones. Furthermore, the bromine substituent renders the molecule reactive toward cross-coupling, implying it may covalently bind to biological nucleophiles if not handled correctly.

Hazard Identification & Risk Assessment

Synthesized from GHS classifications of structural analogs (e.g., 6-bromo-2-(trifluoromethyl)quinolin-4-ol) and functional group analysis.

Hazard ClassH-CodeOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3] Strict hygiene required; no open vessels outside hood.
Skin Irritation H315 Causes skin irritation.[4][1][2] The lipophilic ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

group may facilitate dermal uptake.
Eye Irritation H319 Causes serious eye irritation.[4][1][2] Fine dust is the primary vector.
STOT - SE H335 May cause respiratory irritation.[1][2] Dust control is the critical engineering challenge.

Critical Note on Fluorine Chemistry: While this stable solid does not present the immediate acute risks of reagents like HF or


, thermal decomposition or reaction with strong acids can release hydrogen fluoride. Calcium Gluconate gel  should be available in the lab as a precautionary standard when working with any fluorinated synthesis pipeline.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Tiered Risk Approach based on the physical state and quantity handled.

Tier 1: Analytical Handling (< 100 mg, Closed Vials)
  • Gloves: Single pair, Nitrile (0.11 mm minimum thickness).

  • Eye Protection: Safety glasses with side shields.[4][1]

  • Body: Standard cotton lab coat.

  • Respiratory: General lab ventilation is sufficient if vials are only opened for brief aliquoting.

Tier 2: Preparative Handling (> 100 mg, Solid Weighing, Open Flasks)
  • Gloves: Double-gloving required.

    • Inner: Nitrile (inspection required for micro-tears).

    • Outer: Nitrile or Neoprene (extended cuff preferred).

    • Rationale: Halogenated organics can permeate standard nitrile over time; the outer layer is sacrificial.

  • Eye Protection: Chemical splash goggles (vented) to prevent dust entry.

  • Body: Lab coat + Tyvek® sleeves or disposable apron to prevent dust accumulation on fabric.

  • Respiratory: Work must be performed in a certified chemical fume hood.[4] If hood access is compromised, a half-face respirator with P100 (HEPA) cartridges is mandatory.

Tier 3: Spill Cleanup / Aerosol Generation
  • Gloves: Silver Shield® (Laminate) or thick Butyl Rubber.

  • Respiratory: Full-face respirator with P100 + Organic Vapor (OV) cartridges.

Operational Protocols

A. Weighing & Transfer (The "Static" Risk)

Fluorinated solids are notorious for high static charge, causing "jumping" powders that contaminate balances.

  • Engineering Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.

  • Containment: Weigh inside the fume hood. If the balance is external, use a "balance enclosure" or transfer the closed vessel to the hood immediately after taring.

  • Technique: Do not use a spatula to scrape the last milligram; wash the weigh boat into the reaction vessel with the reaction solvent to ensure 100% transfer and zero dust release.

B. Solubilization
  • Solvent Choice: The compound is likely soluble in DMSO, DMF, and chlorinated solvents (DCM/Chloroform).

  • Exotherm Check: Dissolution is generally neutral, but always add solvent to the solid slowly.

  • Labeling: Any solution must be labeled "Halogenated Organic Hazard" immediately.

C. Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE configuration.

PPE_Decision_Tree Start Start: Handling this compound State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution / Liquid State_Check->Solution Qty_Check Quantity > 100mg? Solid->Qty_Check Tier1 Tier 1 PPE: Safety Glasses, Single Nitrile Gloves Solution->Tier1 Closed Vessel Hood_Check Fume Hood Available? Qty_Check->Hood_Check Yes (>100mg) Qty_Check->Tier1 No (<100mg) Tier2 Tier 2 PPE: Splash Goggles, Double Nitrile, Tyvek Sleeves Hood_Check->Tier2 Yes Resp_Req ADD RESPIRATOR: Half-face P100 required Hood_Check->Resp_Req No Resp_Req->Tier2 Combined

Caption: Logical workflow for determining PPE requirements based on physical state and engineering controls.

Waste Disposal & Decontamination[6][7][8]

The Golden Rule: Never mix this compound with general organic waste. It is a Halogenated Organic .

Disposal Workflow
  • Segregation: Collect in a dedicated carboy labeled "Halogenated Waste."

    • Why? Incineration facilities require higher temperatures (often >1100°C) and scrubbers to neutralize the acid gases (HBr, HF) generated during combustion. Mixing with non-halogenated solvents (acetone/ethanol) complicates this process and increases disposal costs significantly.

  • Container Compatibility: High-density polyethylene (HDPE) or glass. Avoid metal containers if acidic impurities are possible.

  • Labeling: Must explicitly list "Contains Fluorinated/Brominated Organics."

Spill Response (Solid)
  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE Up: Don Tier 3 PPE (Double gloves, N95/P100 mask).

  • Method: Do NOT dry sweep (generates dust).

    • Cover spill with wet paper towels (dampened with water or dilute surfactant).

    • Scoop the wet slurry into a wide-mouth jar.

    • Wipe surface with 0.1M NaOH (to neutralize potential acidic hydrolysis products) followed by water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24866657 (Quinolin-2(1H)-one derivatives). Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Quinoline derivatives hazard classification. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.